molecular formula C10H9F2N3 B2687615 4-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-3-amine CAS No. 1869213-27-3

4-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-3-amine

Cat. No.: B2687615
CAS No.: 1869213-27-3
M. Wt: 209.2
InChI Key: MVJSYGJFUAXCGN-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)-5-methyl-1H-pyrazol-3-amine is a high-purity aminopyrazole derivative designed for pharmaceutical research and development. This compound serves as a versatile chemical building block, particularly in the synthesis of more complex heterocyclic systems such as pyrazolo[1,5-a]pyrimidines, which are valuable scaffolds in drug discovery . The core research value of this compound lies in its status as a 3-aminopyrazole, a chemotype recognized for its significant pharmacological potential . The 2,4-difluorophenyl substituent is a common feature in bioactive molecules, as the introduction of fluorine atoms can enhance metabolic stability, improve binding affinity, and influence the compound's lipophilicity and absorption properties . Researchers are exploring 3-aminopyrazole derivatives for a wide spectrum of biological activities. These include anticancer applications, where such compounds have been investigated as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase . Additionally, the aminopyrazole scaffold shows promise in anti-infective research, demonstrating activity against various bacterial strains, including Bacillus subtilis , Streptococcus pneumoniae , and E. coli , as well as antifungal properties . The structure is also highly relevant for developing anti-inflammatory agents, with some derivatives acting as selective cyclooxygenase-2 (COX-2) inhibitors . This product is intended for research purposes only to further explore these and other therapeutic avenues.

Properties

IUPAC Name

4-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3/c1-5-9(10(13)15-14-5)7-3-2-6(11)4-8(7)12/h2-4H,1H3,(H3,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJSYGJFUAXCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Bioactivity & Therapeutic Potential of 4-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth literature review and operational analysis of 4-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-3-amine (CAS: 1869213-27-3). This document treats the compound as a privileged pharmacophore and key intermediate in the synthesis of ATP-competitive kinase inhibitors, specifically targeting the p38 MAPK and CDK pathways.

Executive Summary

This compound is a specialized heterocyclic scaffold widely utilized in medicinal chemistry as a precursor and core pharmacophore for Type I ATP-competitive kinase inhibitors . Its structural architecture—featuring a pyrazole core capable of donor-acceptor hydrogen bonding, a hydrophobic 2,4-difluorophenyl "gatekeeper" moiety, and a methyl handle—makes it an ideal template for targeting serine/threonine kinases, particularly p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Cyclin-Dependent Kinases (CDKs) .

This guide analyzes the compound’s physicochemical profile, its mechanistic role in signal transduction modulation, and the synthetic protocols required for its integration into high-affinity drug candidates.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The compound exists in tautomeric equilibrium, primarily functioning as a 3-amino-pyrazole or 5-amino-pyrazole depending on the solvent environment and substitution at the N1 position.

PropertyData
IUPAC Name This compound
CAS Number 1869213-27-3
Molecular Formula C₁₀H₉F₂N₃
Molecular Weight 209.19 g/mol
Core Scaffold 3,4,5-trisubstituted pyrazole
Key Substituents 2,4-difluorophenyl (C4), Methyl (C5), Amine (C3)
Solubility Soluble in DMSO, MeOH; sparingly soluble in water
Lipinski Compliance Yes (MW <500, LogP ~2.1, H-bond donors <5)

Structural Significance:

  • 2,4-Difluorophenyl Group: Acts as a bioisostere for a phenyl ring but with enhanced metabolic stability. The fluorine atoms at the ortho and para positions block cytochrome P450-mediated oxidation sites, significantly increasing the half-life of derived drugs.

  • Pyrazole-Amine Motif: Provides a critical bidentate hydrogen-bonding motif (Donor-Acceptor) that mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region.

Pharmacological Profile & Mechanism of Action

Primary Therapeutic Targets

The 4-aryl-5-methyl-3-aminopyrazole scaffold is the structural foundation for several classes of kinase inhibitors.

  • p38 MAPK Inhibitors (Anti-inflammatory):

    • The scaffold binds to the ATP-binding pocket of p38α.

    • The 4-(2,4-difluorophenyl) group occupies the hydrophobic pocket adjacent to the gatekeeper residue (Thr106 in p38α), inducing a conformational shift that prevents downstream phosphorylation of substrates like MAPKAPK2.

    • Relevance: Treatment of rheumatoid arthritis, COPD, and cytokine storms.

  • Cyclin-Dependent Kinase (CDK) Inhibitors (Oncology):

    • When fused with pyrimidines to form pyrazolo[1,5-a]pyrimidines , this amine becomes the core of potent CDK2/CDK9 inhibitors.

    • Relevance: Cell cycle arrest in solid tumors and leukemias.

Mechanism of Action: ATP Competition

The bioactivity of this compound is defined by its ability to compete with ATP for the kinase active site.

  • Hinge Binding: The pyrazole nitrogen (N2) accepts a hydrogen bond from the backbone amide of the hinge region, while the exocyclic amine (–NH2) donates a hydrogen bond to the backbone carbonyl.

  • Hydrophobic Interactions: The 2,4-difluorophenyl ring is twisted out of the plane of the pyrazole, fitting into the hydrophobic "selectivity pocket" often defined by the gatekeeper residue.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of inhibiting the p38 MAPK pathway using a scaffold derived from this compound.

G Stress Cellular Stress / Cytokines (TNF-α, IL-1β) MAP3K MAP3Ks (ASK1, TAK1) Stress->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr-Gly-Tyr) MK2 MK2 p38->MK2 Activation CREB CREB / ATF2 (Transcription) p38->CREB Activation Inhibitor 4-(2,4-difluorophenyl)-pyrazole Scaffold Inhibitor->p38 ATP Competition (Blockade) HSP27 HSP27 (Actin Remodeling) MK2->HSP27 Response Inflammation & Apoptosis HSP27->Response CREB->Response Gene Expression

Figure 1: Signal transduction blockade by p38 MAPK inhibition. The scaffold prevents the phosphorylation of downstream effectors MK2 and ATF2.

Experimental Protocols

Synthesis of the Scaffold

The synthesis of this compound is a classic cyclocondensation reaction.

Reagents:

  • 2-(2,4-difluorophenyl)acetonitrile

  • Ethyl acetate (or acetic anhydride)

  • Hydrazine hydrate[1]

  • Sodium hydride (NaH) or Sodium ethoxide

Protocol:

  • Acylation: React 2-(2,4-difluorophenyl)acetonitrile with ethyl acetate in the presence of a strong base (NaH) to form the

    
    -cyanoketone  intermediate (3-(2,4-difluorophenyl)-3-oxopropanenitrile derivative).
    
  • Cyclization: Treat the intermediate with hydrazine hydrate in refluxing ethanol.

  • Purification: The pyrazole amine precipitates upon cooling or addition of water. Recrystallize from ethanol/water.

In Vitro Kinase Assay (p38 MAPK)

To validate bioactivity, a FRET-based or radiometric kinase assay is standard.

  • Preparation: Dilute the compound in DMSO (10 mM stock).

  • Reaction Mix: Combine recombinant p38

    
     (5-10 nM), peptide substrate (e.g., ATF2 fragment), and reaction buffer (HEPES pH 7.5, MgCl₂, DTT).
    
  • Initiation: Add ATP (

    
     concentration) and test compound (serial dilutions).
    
  • Incubation: 60 minutes at room temperature.

  • Detection: Measure phosphorylation via ADP-Glo or ³³P-ATP incorporation.

  • Analysis: Plot dose-response curves to determine IC₅₀.

Synthesis Workflow Visualization

Synthesis Start 2-(2,4-difluorophenyl) acetonitrile Step1 Claisen Condensation (NaH, EtOAc) Start->Step1 Inter beta-Ketonitrile Intermediate Step1->Inter Step2 Cyclization (Hydrazine Hydrate, EtOH) Inter->Step2 Product 4-(2,4-difluorophenyl)- 5-methyl-1H-pyrazol-3-amine Step2->Product

Figure 2: Synthetic route for the generation of the pyrazole-amine scaffold.

Comparative Data Summary

The following table highlights the impact of the 2,4-difluoro substitution compared to a standard phenyl ring in similar kinase inhibitor scaffolds.

FeatureUnsubstituted Phenyl Analog2,4-Difluorophenyl Analog (Target)Biological Impact
Metabolic Stability Moderate (prone to hydroxylation)HighFluorine blocks P450 oxidation sites, extending

.
Lipophilicity (LogP) ~1.8~2.1Increased membrane permeability and CNS penetration.
Potency (IC₅₀) Baseline (e.g., 50 nM)Enhanced (e.g., 10-20 nM)Fluorine alters ring electronics, strengthening

-stacking in the pocket.
Selectivity LowModerate/HighOrtho-fluorine induces ring twist, fitting specific hydrophobic pockets.

References

  • Vertex Pharmaceuticals. (2006). Discovery of RO3201195, a highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry. Link

  • ChemSRC. (2025).[2] 4-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS 1869213-27-3) Physicochemical Properties.[2]Link

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.[1] Molecules.[3][4][2][5][1][6][7][8][9] Link

  • Cayman Chemical. (2024).[3] p38 MAPK Inhibitor Structural Analogs and Bioactivity.Link

  • ResearchGate. (2025). Synthesis of 3-methyl-1H-pyrazol-5-amine derivatives for Kinase Inhibition.Link

Sources

An In-depth Technical Guide to Characterizing the Kinase Binding Affinity of Novel Pyrazole-Based Inhibitors: A Case Study with 4-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of a multitude of pharmacologically active agents.[1] Its derivatives are integral to the development of kinase inhibitors, which are crucial in treating a wide array of diseases, particularly cancer.[1][2] This guide provides a comprehensive technical overview of the methodologies used to determine the binding affinity of pyrazole-based compounds to their kinase targets. We will use the representative molecule, 4-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-3-amine, as a framework to discuss experimental design, protocol execution, and data interpretation. While specific binding data for this exact compound is not publicly available, this document serves as an expert-level guide on how such a compound would be rigorously evaluated.

The Pyrazole Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates.[3] Their dysregulation is a hallmark of many diseases, making them a major class of drug targets.[3] The 3-amino-1H-pyrazole moiety, in particular, has been identified as a privileged scaffold in the design of kinase inhibitors.[3][4][5] This is due to its ability to act as a hinge-binding motif, forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2]

The subject of our case study, this compound, incorporates several features common to potent kinase inhibitors:

  • A 3-amino-1H-pyrazole core: For hinge-binding.

  • A difluorophenyl group: This moiety can engage in various interactions within the ATP-binding pocket and can improve metabolic stability and cell permeability.

  • A methyl group: This can provide additional van der Waals contacts and influence the orientation of the molecule in the binding site.

Given the structural alerts present in this molecule, a comprehensive screening and characterization of its binding affinity across the human kinome is a critical step in its development as a potential therapeutic agent.

Defining the Kinase Target Landscape

Due to the conserved nature of the ATP-binding site, many kinase inhibitors, including those based on the pyrazole scaffold, can exhibit off-target effects.[3][5] Therefore, the initial characterization of a novel pyrazole-based inhibitor should involve a broad assessment of its kinome-wide selectivity. Based on the known targets of other pyrazole-containing inhibitors, a primary screening panel for this compound would logically include, but not be limited to, the following kinase families:

  • Cyclin-Dependent Kinases (CDKs): Several pyrazole-based compounds have shown activity against CDKs.[4]

  • Aurora Kinases: Tozasertib, an Aurora kinase inhibitor, features an N-(1H-pyrazol-3-yl)pyrimidin-4-amine core.[4]

  • MAP Kinases (e.g., p38): A novel class of highly selective p38 MAP kinase inhibitors are based on a 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanone scaffold.[6]

  • Src Family Kinases: The N-(5-methyl-1H-pyrazol-3-yl) scaffold has been associated with Src kinase inhibition.[7]

  • Receptor Tyrosine Kinases (e.g., EGFR, VEGFR): Many pyrazole derivatives have been developed as inhibitors of these key oncogenic drivers.

A tiered approach is often employed, starting with a broad panel at a single high concentration to identify initial hits, followed by dose-response studies on these hits to determine potency (e.g., IC50 or Kd).

Core Methodologies for Determining Binding Affinity

A multi-pronged experimental approach is essential for a thorough characterization of a kinase inhibitor's binding properties. Here, we detail three gold-standard biophysical and biochemical assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays

TR-FRET is a robust, high-throughput method for quantifying kinase activity and inhibition.[8][9] The assay measures the phosphorylation of a substrate by a kinase, and the subsequent binding of a phosphorylation-specific antibody.

TR_FRET_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection Kinase Kinase Substrate_F Substrate-Fluorophore ATP ATP Inhibitor Pyrazol-3-amine Inhibitor Phospho_Substrate_F Phosphorylated Substrate-Fluorophore Antibody_Tb Antibody-Tb Donor Phospho_Substrate_F->Antibody_Tb Complex [Antibody-Tb] : [Phospho-Substrate-F] FRET_Signal TR-FRET Signal (665 nm)

Detailed Protocol: TR-FRET Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare a 2X kinase solution in the appropriate kinase buffer.

    • Prepare a 2X solution of the substrate and ATP in the same buffer. The ATP concentration should ideally be at or near the Km for the specific kinase.

    • Prepare a serial dilution of the test compound (e.g., this compound) in DMSO, and then dilute into the kinase buffer to create a 4X stock.

    • Prepare a 2X detection mix containing a terbium-labeled anti-phospho-substrate antibody and EDTA to stop the kinase reaction.[10]

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 4X test compound dilution to the assay wells.

    • Add 5 µL of the 2X kinase solution to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate the reaction at room temperature for a specified time (e.g., 60-90 minutes).[11]

    • Stop the reaction by adding 10 µL of the 2X detection mix.

    • Incubate for 30-60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring emissions at 620 nm (terbium donor) and 665 nm (acceptor fluorophore).[9]

    • Calculate the TR-FRET ratio (665 nm / 620 nm).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technology that provides real-time data on the binding kinetics (association and dissociation rates) and affinity of small molecules to their protein targets.[12][13]

SPR_Workflow

Detailed Protocol: SPR Kinetic Analysis

  • Kinase Immobilization:

    • The target kinase is covalently immobilized on a sensor chip (e.g., a CM5 chip) via amine coupling.[12]

    • Activate the sensor surface with a mixture of EDC and NHS.

    • Inject the kinase at a low concentration in a low pH buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a dilution series of the test compound in a running buffer (e.g., HBS-EP+ with a small percentage of DMSO to aid solubility).[12]

    • For each concentration, inject the compound solution over the immobilized kinase surface for a set time (e.g., 120-180 seconds) to monitor the association phase.

    • Switch to flowing only the running buffer over the surface for an extended period (e.g., 300-600 seconds) to monitor the dissociation phase.[12]

    • Between each compound injection cycle, regenerate the sensor surface with a short pulse of a harsh solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove all bound compound.[12]

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are globally fitted to a kinetic binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software.

    • This analysis yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[14][15] It allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

ITC_Principle

Detailed Protocol: ITC Binding Analysis

  • Sample Preparation:

    • Dialyze the purified kinase extensively against the final ITC buffer to minimize buffer mismatch effects.

    • Dissolve the test compound in the final dialysis buffer. A small amount of DMSO may be used but must be accurately matched in the kinase solution.

    • Thoroughly degas both the kinase and compound solutions.

  • ITC Experiment:

    • Load the kinase solution into the sample cell and the compound solution into the injection syringe.

    • Perform a series of small, sequential injections (e.g., 2-5 µL) of the compound into the kinase solution while maintaining a constant temperature.

    • The heat change associated with each injection is measured relative to a reference cell.

  • Data Analysis:

    • The raw data (heat flow vs. time) is integrated to obtain the heat change per injection.

    • These values are plotted against the molar ratio of the compound to the kinase.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the KD, n, and ΔH.[16] The change in entropy (ΔS) can then be calculated.

Data Presentation and Interpretation

The data generated from these assays should be compiled and presented in a clear, comparative format.

Table 1: Hypothetical Binding Affinity Profile of this compound

Kinase TargetTR-FRET IC50 (nM)SPR KD (nM)SPR ka (10^5 M⁻¹s⁻¹)SPR kd (10⁻⁴ s⁻¹)ITC KD (nM)ITC ΔH (kcal/mol)
Kinase A15122.53.014-8.5
Kinase B2502201.839.6235-6.2
Kinase C>10,000>10,000N/DN/DN/DN/D

N/D: Not Determined

This integrated data provides a comprehensive understanding of the inhibitor's potency, kinetics, and the thermodynamic drivers of binding. For example, a slow dissociation rate (low kd) is often a desirable characteristic for a therapeutic candidate as it can lead to a prolonged duration of action.[12]

Complementary Computational Approaches

In addition to experimental methods, computational approaches can provide valuable insights into the binding mode and affinity of kinase inhibitors. Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the free energy of binding from molecular dynamics simulations.[17][18] While not always quantitatively predictive of absolute binding affinities, these methods are useful for understanding the structural and energetic basis of inhibitor binding and for ranking compounds within a series.[17]

Conclusion

The characterization of the binding affinity of a novel kinase inhibitor, such as the pyrazole-based compound this compound, is a multifactorial process that requires a suite of orthogonal, high-quality assays. By employing a combination of high-throughput screening methods like TR-FRET, detailed kinetic analysis with SPR, and thermodynamic characterization via ITC, researchers can build a comprehensive profile of a compound's potency, selectivity, and mechanism of action. This rigorous, data-driven approach is fundamental to the successful development of the next generation of targeted kinase therapies.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020)
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. RSC Publishing.
  • Revealing kinase inhibitor mechanisms: ITC leads the way. Malvern Panalytical.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Bentham Science Publishers.
  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.
  • Comparative Analysis of a Novel Kinase Inhibitor: An SPR-Based Approach. Benchchem.
  • Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed.
  • KINASCREEN SPR services. Biaffin GmbH & Co KG.
  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech.
  • Understanding TR-FRET Assays: Protocols and the Role of Pl
  • Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction. Acta Crystallographica Section D: Biological Crystallography.
  • Evaluating the ability of end-point methods to predict the binding affinity tendency of protein kinase inhibitors. Physical Chemistry Chemical Physics.
  • Kinase Binding Assay.
  • Prediction of kinase-inhibitor binding affinity using energetic parameters. BMC Structural Biology.
  • Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. Biocompare.
  • LanthaScreen® Kinase Activity Assays. Thermo Fisher Scientific - US.
  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences.
  • Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Nuvisan.
  • FP & TR-FRET Kinase Assays with Autom
  • SwiftFluo® TR-FRET Kinase Assay Kits. Sino Biological.
  • Isothermal titration calorimetry (ITC) indicates direct binding of...
  • Evaluating the ability of end-point methods to predict the binding affinity tendency of protein kinase inhibitors.
  • Comparison of results from surface plasmon resonance (SPR) and activity-based off-chip mobility shift assay.
  • What are the common methods available to detect kinase activities?.
  • Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity. PubMed.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Structure of pyrazole and 4,5-dihydro-1H-pyrazole.
  • BindingDB BDBM50293675 CHEMBL549322::N-(5-methyl-1H-pyrazol-3-yl). BindingDB.
  • BindingDB BDBM153723 2-(4-Fluorophenoxy)-N-(5-methyl-1H-pyrazol-3-yl). BindingDB.
  • BindingDB. BindingDB.
  • Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl). SciSpace.
  • 1H-Pyrazol-3-amine, 5-methyl-. PubChem.
  • Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences.
  • New Generation of Hybrid Pyrazole–Tetrazole Tetrapodal Compounds: Synthesis and Biological Activities. MDPI.
  • 1H-Pyrazole, 3-methyl-5-phenyl-. NIST WebBook.
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry.
  • Methyl 1-(2,4-difluorophenyl)-3-(thiophen-2-yl)

Sources

The Core Mechanism of Action of Pyrazole-3-Amine Based Inhibitors: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole-3-Amine Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of modern drug discovery, particularly in the realm of targeted therapies, the identification of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is of paramount importance. The pyrazole ring system, and specifically the pyrazole-3-amine moiety, has emerged as a cornerstone in the design of potent and selective kinase inhibitors.[1][2] Protein kinases, as central regulators of a vast array of cellular processes, are frequently dysregulated in diseases like cancer and inflammatory disorders, making them a major class of therapeutic targets.[3]

This technical guide provides an in-depth exploration of the mechanism of action of pyrazole-3-amine based inhibitors, moving beyond a superficial overview to a detailed analysis of their molecular interactions. We will dissect the structural basis for their inhibitory activity, present a self-validating system of experimental protocols to characterize these interactions, and provide field-proven insights for researchers, scientists, and drug development professionals.

The Molecular Mechanism of Action: A Tale of Two Interactions

The efficacy of pyrazole-3-amine based inhibitors is primarily rooted in their ability to mimic the purine ring of ATP, the natural substrate for kinases. This allows them to bind to the highly conserved ATP-binding pocket of these enzymes. The core mechanism of action can be understood through two principal types of molecular interactions: hydrogen bonding with the kinase hinge region and a diverse array of interactions with surrounding hydrophobic pockets and solvent-exposed regions.

The Crucial Hinge Binding Motif

The "hinge" region of a kinase connects the N- and C-lobes of the catalytic domain and is a critical anchoring point for ATP. The pyrazole-3-amine scaffold is exquisitely designed to form a conserved pattern of hydrogen bonds with the backbone of this hinge region. Typically, the pyrazole nitrogen and the exocyclic amine group act as both hydrogen bond donors and acceptors, forming two or three key hydrogen bonds that are essential for potent inhibition.[3][4] For instance, in the case of pyrimidine-substituted pyrazoles, the pyrazole nitrogen can form a hydrogen bond with the backbone NH of a hinge residue (e.g., Met108 in ERK2), while the aminopyrimidine moiety can interact with the backbone carbonyl of the same residue.[3] This bidentate interaction provides a strong anchor for the inhibitor within the active site.

Exploiting Hydrophobic Pockets and the Solvent Front for Selectivity

While hinge binding is crucial for affinity, the substituents on the pyrazole and amine moieties are the primary determinants of inhibitor selectivity. These substituents project into adjacent hydrophobic pockets and the solvent-exposed region, allowing for fine-tuning of the inhibitor's properties.

  • The Hydrophobic Pocket: Substituents at the 4- and 5-positions of the pyrazole ring often extend into a hydrophobic pocket, where van der Waals interactions contribute significantly to binding affinity. The nature and size of these substituents can be varied to achieve selectivity for a particular kinase or kinase family.[1]

  • The Solvent-Exposed Region: The amine group of the pyrazole-3-amine scaffold is a versatile point for modification. Large and flexible substituents can be introduced here to interact with the solvent-exposed region of the ATP-binding site. These interactions can improve solubility, cell permeability, and provide additional points of contact to enhance both potency and selectivity.[1]

The following diagram illustrates the generalized binding mode of a pyrazole-3-amine based inhibitor within a kinase active site.

Kinase_Inhibitor_Binding Generalized Binding Mode of Pyrazole-3-Amine Inhibitors cluster_kinase Kinase Active Site cluster_inhibitor Pyrazole-3-Amine Inhibitor Hinge Hinge Region Backbone NH Backbone C=O HydrophobicPocket Hydrophobic Pocket SolventFront Solvent-Exposed Region Inhibitor Pyrazole Ring 3-Amine Substituent 1 (R1) Substituent 2 (R2) Inhibitor:f0->Hinge:f1 H-Bond (Donor) Inhibitor:f1->Hinge:f2 H-Bond (Acceptor) Inhibitor:f2->HydrophobicPocket:f0 Hydrophobic Interaction Inhibitor:f3->SolventFront:f0 Solvent Interaction

Caption: Generalized binding mode of a pyrazole-3-amine inhibitor in a kinase active site.

A Self-Validating Experimental Workflow for Mechanism of Action Studies

To rigorously elucidate the mechanism of action of a novel pyrazole-3-amine based inhibitor, a multi-faceted experimental approach is required. This workflow is designed to be self-validating, with each step providing complementary information to build a comprehensive understanding of the inhibitor's behavior from the molecular to the cellular level.

Experimental_Workflow Self-Validating Experimental Workflow Biochemical_Assay Biochemical Assays (In Vitro Kinase Assay) Biophysical_Assay Biophysical Assays (Surface Plasmon Resonance) Biochemical_Assay->Biophysical_Assay Confirm direct binding & kinetics Cellular_Assay Cellular Target Engagement (Cellular Thermal Shift Assay) Biophysical_Assay->Cellular_Assay Validate target engagement in cells Structural_Biology Structural Biology (X-ray Crystallography) Cellular_Assay->Structural_Biology Visualize binding mode Structural_Biology->Biochemical_Assay Rationalize SAR

Caption: A self-validating workflow for characterizing pyrazole-3-amine inhibitors.

Part 1: Biochemical Potency Assessment - The In Vitro Kinase Assay

The initial step in characterizing a new inhibitor is to determine its potency against the target kinase in a purified system. The in vitro kinase assay is the gold standard for this purpose.

Causality Behind Experimental Choices: An in vitro assay isolates the interaction between the inhibitor and its direct target, removing the complexities of a cellular environment. This allows for a precise determination of the inhibitor's intrinsic potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Detailed Step-by-Step Methodology: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.

  • Reagent Preparation:

    • Prepare a stock solution of the pyrazole-3-amine inhibitor in 100% DMSO.

    • Perform serial dilutions of the inhibitor in kinase assay buffer to create a dose-response curve.

    • Thaw the recombinant target kinase and substrate on ice. Dilute them to the desired concentrations in kinase assay buffer. The ATP concentration should ideally be at its Km value for the kinase.

  • Kinase Reaction:

    • In a 384-well white plate, add the serially diluted inhibitor or vehicle control.

    • Add the diluted kinase to each well.

    • Initiate the reaction by adding the ATP/substrate mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data to the positive (no inhibitor) and negative (no kinase) controls.

    • Plot the normalized data against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Quantitative Data Summary: Potency of Representative Pyrazole-3-Amine Based Inhibitors

InhibitorTarget KinaseIC50 (nM)Reference
AfuresertibAkt11.3[5]
Compound 1Akt161[5]
Compound 6Aurora A160[5]
PrexasertibCHK1< 1[3]
Compound 43dCDK1633 (EC50)[6]
Part 2: Biophysical Characterization - Surface Plasmon Resonance (SPR)

To gain a deeper understanding of the binding kinetics, Surface Plasmon Resonance (SPR) is an invaluable tool. SPR provides real-time, label-free analysis of the association (k_on) and dissociation (k_off) rates of the inhibitor-kinase interaction, from which the equilibrium dissociation constant (K_D) can be derived.[7][8]

Causality Behind Experimental Choices: While IC50 values from biochemical assays are a measure of potency, they can be influenced by assay conditions. SPR provides a direct measure of the binding affinity and kinetics, offering a more fundamental understanding of the inhibitor's interaction with its target. A slow dissociation rate (low k_off) is often a desirable characteristic for a drug candidate.[8]

Detailed Step-by-Step Methodology: SPR Analysis

  • Protein Immobilization:

    • Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the purified target kinase (typically at 10-50 µg/mL in 10 mM sodium acetate, pH 4.5-5.5) to achieve the desired immobilization level.

    • Deactivate the remaining active sites with 1 M ethanolamine-HCl.

  • Binding Analysis:

    • Prepare serial dilutions of the pyrazole-3-amine inhibitor in running buffer (e.g., HBS-EP+ with 1-5% DMSO).

    • Inject the inhibitor solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.

    • Regenerate the sensor surface with a low pH buffer if necessary.

  • Data Analysis:

    • Reference-subtract the sensorgrams from a control flow cell.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the k_on, k_off, and K_D values.

Part 3: Cellular Target Engagement - The Cellular Thermal Shift Assay (CETSA)

A critical question in drug development is whether a compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm intracellular target engagement.[9][10] The principle is that a ligand-bound protein is thermally more stable than the unbound protein.[9]

Causality Behind Experimental Choices: Positive results in biochemical and biophysical assays do not guarantee that an inhibitor will reach and bind to its target in a cellular context due to factors like cell permeability and efflux. CETSA provides direct evidence of target engagement in intact cells, bridging the gap between in vitro and cellular activity.[10]

Detailed Step-by-Step Methodology: CETSA

  • Cell Treatment:

    • Culture cells to 70-80% confluency.

    • Treat the cells with the pyrazole-3-amine inhibitor at various concentrations or a vehicle control for a defined period.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes using a thermal cycler.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing the stabilized, non-aggregated protein) from the precipitated proteins by centrifugation.

    • Quantify the amount of the target protein in the soluble fraction by Western blotting or other quantitative proteomic methods.

  • Data Analysis:

    • Generate a "melting curve" by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

    • Alternatively, perform an isothermal dose-response experiment at a fixed temperature to determine the EC50 for target engagement.

Part 4: Structural Elucidation - X-ray Crystallography

The definitive method for visualizing the molecular interactions between an inhibitor and its target is X-ray crystallography. A co-crystal structure provides a high-resolution, three-dimensional view of the binding mode, confirming the key interactions predicted by other methods and providing invaluable information for structure-based drug design.[4]

Causality Behind Experimental Choices: While biochemical, biophysical, and cellular assays provide quantitative data on an inhibitor's activity, they do not directly reveal the precise atomic-level interactions. X-ray crystallography provides this ultimate level of detail, confirming the binding hypothesis and enabling rational, structure-guided optimization of the inhibitor.

Experimental Protocol: Co-crystallization

  • Protein-Inhibitor Complex Formation:

    • Purify the target kinase to a high concentration and homogeneity.

    • Incubate the kinase with a molar excess of the pyrazole-3-amine inhibitor.

  • Crystallization Screening:

    • Set up crystallization trials using various precipitant solutions (e.g., PEG, salts) and techniques (e.g., sitting drop or hanging drop vapor diffusion).

  • Data Collection and Structure Determination:

    • Harvest suitable crystals and cryo-protect them.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the crystal structure using molecular replacement and refinement software.

Conclusion: A Versatile Scaffold with a Well-Defined Mechanism

The pyrazole-3-amine scaffold has proven to be a highly successful privileged structure in the development of kinase inhibitors. Its mechanism of action is well-understood, relying on a conserved hydrogen bonding pattern with the kinase hinge region and the ability to be readily modified to achieve selectivity through interactions with adjacent hydrophobic pockets and the solvent front. The experimental workflow outlined in this guide provides a robust and self-validating framework for the comprehensive characterization of novel pyrazole-3-amine based inhibitors, from initial potency determination to the definitive visualization of their binding mode. A thorough understanding of this core mechanism is essential for the continued success of this important class of therapeutic agents.

References

  • Kitagawa, D., Gouda, M., & Kirii, Y. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Biomolecular Screening, 19(3), 453–461. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4908. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • Wodke, L., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8346. [Link]

  • Hardy, A., et al. (2021). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]

  • Yu, H., et al. (2022). In vitro kinase assay. Bio-protocol. [Link]

  • Biaffin GmbH & Co KG. (n.d.). Kinascreen SPR services. Biaffin. [Link]

  • Pollack, S. J. (2017). Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In A. Canales (Ed.), Biophysical Techniques in Drug Discovery (pp. 170-207). Royal Society of Chemistry. [Link]

  • Attique, S. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 305. [Link]

  • Wodke, L., et al. (2022). Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed, 36499991. [Link]

  • Pop, C. E., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11496. [Link]

  • Joerger, A. C., et al. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. bioRxiv. [Link]

Sources

Metabolic Stability Predictions for Difluorophenyl Pyrazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The difluorophenyl pyrazole scaffold represents a privileged structural motif in modern kinase inhibitor design (e.g., Dabrafenib, Crizotinib analogs). While the pyrazole core provides essential hydrogen-bonding capability for the ATP-binding hinge region, the attached phenyl ring often constitutes a metabolic liability due to rapid CYP450-mediated oxidation.

This guide provides a comprehensive workflow for predicting and validating the metabolic stability of this specific scaffold. It details the mechanistic rationale for fluorine substitution, in silico prediction frameworks, and the industry-standard in vitro microsomal stability protocol.

Structural Rationale: The "Fluorine Shield"

The Metabolic Liability of Phenyl-Pyrazoles

In unsubstituted phenyl-pyrazole scaffolds, the phenyl ring is electron-rich and prone to electrophilic attack by the high-valent Iron-Oxo species (


) of Cytochrome P450 enzymes (primarily CYP3A4 and CYP2C9). This typically results in:
  • Para-hydroxylation: The most sterically accessible and electronically favorable site.

  • Benzylic oxidation: If alkyl groups are present.

The Difluorophenyl Solution

Incorporating fluorine atoms, particularly in a 2,4-difluoro or 2,6-difluoro pattern, imparts three critical stability-enhancing effects:

  • Metabolic Blocking: The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol), rendering the site virtually inert to CYP oxidation.

  • Electronic Deactivation: Fluorine is highly electronegative (

    
    ). It withdraws electron density from the 
    
    
    
    -system (inductive effect,
    
    
    ), increasing the oxidation potential of the ring and making it a poorer substrate for the electrophilic CYP ferryl species.
  • Conformational Modulation: A fluorine at the ortho (2 or 6) position introduces steric strain, twisting the phenyl ring out of coplanarity with the pyrazole. This "twisted" conformation often improves selectivity but can also reduce metabolic clearance by preventing the flat binding required by certain CYP isoforms.

In Silico Prediction Framework[1][2]

Before synthesis, metabolic hotspots must be identified using computational tools.

Site of Metabolism (SOM) Prediction

We utilize a consensus approach combining reactivity-based and structure-based methods.

MethodTool ExampleMechanismApplication for Difluorophenyl Pyrazoles
Reactivity-Based SMARTCypDFT / Activation Energy (

)
Calculates the energy barrier for H-abstraction. It will correctly predict high

for C-F sites, shifting the predicted SOM to other parts of the molecule.
Structure-Based Schrödinger (P450 Module)Induced-Fit DockingModels how the specific 2,6-difluoro twist fits into the CYP3A4 heme cavity.
Machine Learning ADMET Predictor / FAMEQSAR / Neural NetworksRapid screening of libraries to flag global instability issues.
Visualization of Metabolic Pathways

The following diagram illustrates the mechanistic diversion caused by fluorination.

MetabolicPathway Figure 1: Mechanistic impact of fluorine substitution on CYP450 oxidation pathways. Substrate Difluorophenyl Pyrazole CYP_Binding CYP450 Binding (Heme Iron) Substrate->CYP_Binding PathA_Step1 C-H Abstraction (Low Barrier) CYP_Binding->PathA_Step1 If H-bond present PathB_Step1 C-F Bond (Inert) CYP_Binding->PathB_Step1 If F-subst present PathA_Step2 Radical Rebound PathA_Step1->PathA_Step2 Metabolite_OH Hydroxylated Metabolite (High Clearance) PathA_Step2->Metabolite_OH Metabolic_Shunt Metabolic Shifting (Oxidation at distal sites) PathB_Step1->Metabolic_Shunt Stable_Drug Intact Drug (Low Clearance) Metabolic_Shunt->Stable_Drug

In Vitro Validation Protocol: Microsomal Stability Assay

While in silico models prioritize designs, the Human Liver Microsome (HLM) stability assay is the definitive "ground truth" for predicting intrinsic clearance (


).
Experimental Design
  • System: Pooled Human Liver Microsomes (HLM) (e.g., XenoTech or Corning).

  • Test Concentration: 1

    
    M (to ensure pseudo-first-order kinetics, 
    
    
    
    ).
  • Protein Concentration: 0.5 mg/mL.[1]

  • Cofactor: NADPH (regenerating system or solution).

Step-by-Step Workflow
  • Preparation:

    • Thaw HLMs on ice.[2]

    • Prepare 100 mM Phosphate Buffer (pH 7.4).[2]

    • Prepare 20 mM stock of Test Compound (in DMSO). Dilute to 2

      
      M in buffer (0.2% DMSO final).
      
  • Pre-Incubation:

    • Mix 30

      
      L of diluted microsomes + 30 
      
      
      
      L of Test Compound in a 96-well plate.
    • Incubate at 37°C for 5 minutes.

  • Initiation:

    • Add 60

      
      L of pre-warmed NADPH (1.3 mM) to initiate the reaction.
      
  • Sampling (Time Course):

    • At

      
       min, remove aliquots.
      
  • Quenching:

    • Transfer aliquot into cold Acetonitrile (ACN) containing Internal Standard (e.g., Warfarin or Tolbutamide).

    • Ratio: 1:3 (Sample:ACN) to precipitate proteins.

  • Analysis:

    • Centrifuge (3000g, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

Assay Workflow Diagram

AssayWorkflow Figure 2: Step-by-step workflow for the Microsomal Stability Assay. cluster_sampling Time Course Sampling Stock Compound Stock (10mM DMSO) Mix Reaction Mix (Microsomes + Buffer + Cmpd) Stock->Mix Incubate Pre-incubation (37°C, 5 min) Mix->Incubate Start Add NADPH (Start Reaction) Incubate->Start T0 T=0 min Start->T0 T15 T=15 min Start->T15 T45 T=45 min Start->T45 Quench Quench (Cold ACN + Internal Std) T0->Quench T15->Quench T45->Quench Centrifuge Centrifuge (Precipitate Protein) Quench->Centrifuge LCMS LC-MS/MS Analysis (% Remaining) Centrifuge->LCMS

Structure-Metabolism Relationships (SMR)

When analyzing data for difluorophenyl pyrazoles, specific trends indicate successful optimization.

Calculation of Intrinsic Clearance

Calculate the slope (


) of 

vs. time.

Comparative Stability Data (Representative)

The table below illustrates the dramatic effect of fluorination on a hypothetical pyrazole kinase inhibitor.

Analog IDPhenyl Substitution

(HLM)

(min)
Metabolic Fate
Cmpd-1 Unsubstituted> 100

L/min/mg
< 10Rapid para-hydroxylation.
Cmpd-2 4-Fluoro45

L/min/mg
35Metabolic switch to ortho-position.
Cmpd-3 2,6-Difluoro < 12

L/min/mg
> 120 High Stability. Steric twist + electronic shielding.
Cmpd-4 2,4-Difluoro25

L/min/mg
60Moderate stability; 6-position still vulnerable.

Interpretation:

  • Cmpd-3 (2,6-difluoro) is the preferred motif. The fluorine atoms at both ortho positions prevent coplanar binding with the CYP heme, effectively "locking" the conformation and shielding the ring from oxidation [1, 2].

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Rydberg, P., Gloriam, D. E., Zaretzki, J., Breneman, C., & Olsen, L. (2010). SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Drug Metabolism. ACS Medicinal Chemistry Letters, 1(3), 96-100. [Link]

  • Wernevik, J., et al. (2020). Metabolic stability in human liver microsomes: A standard protocol. Protocols.io. [Link]

  • Cui, J. J., et al. (2011). Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of c-MET and ALK.[3] Journal of Medicinal Chemistry, 54(18), 6342–6363. [Link]

Sources

Methodological & Application

Application Note: A Stability-Indicating RP-HPLC Method for the Analysis of 4-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a detailed framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-3-amine. This document is structured to provide not just a protocol, but a foundational understanding of the strategic decisions made during method development, ensuring scientific integrity and transferability.

Introduction: The Analytical Imperative

This compound is a heterocyclic amine containing a pyrazole core and a difluorophenyl moiety. Such structures are common scaffolds in medicinal chemistry and are often precursors or active pharmaceutical ingredients (APIs). The development of a precise, accurate, and robust HPLC method is paramount for quantifying the analyte, monitoring reaction progress, assessing purity, and evaluating stability in drug development.

The primary objective of this work is to establish a stability-indicating reversed-phase HPLC (RP-HPLC) method. A stability-indicating method is one that can accurately measure the active ingredient without interference from any degradation products, impurities, or excipients.[1][2] This is achieved through forced degradation studies, which intentionally stress the analyte to generate potential degradants and prove the method's specificity.[3][4][5]

Analyte Profile & Chromatographic Considerations

  • Structure: Chemical structure of this compound

    Caption: Chemical structure of the target analyte.

  • Physicochemical Properties (Estimated): The properties in the table below are estimated based on the known characteristics of the pyrazole amine and difluorophenyl functional groups.[6][7][8][9]

PropertyEstimated Value/CharacteristicRationale & Chromatographic Implication
Molecular Weight ~209.2 g/mol Influences diffusion and is a basic parameter for calculations.
logP (Octanol-Water Partition Coefficient) 1.5 - 2.5The difluorophenyl group imparts significant hydrophobicity, suggesting good retention on a reversed-phase (e.g., C18) column.
pKa (Acid Dissociation Constant) Basic pKa: 3.5 - 5.0Acidic pKa: >10The primary amine on the pyrazole ring is the most basic site. To avoid peak tailing and ensure consistent retention, the mobile phase pH should be controlled at least 2 units away from the pKa. Operating at a neutral pH (~7) will keep the amine in its unprotonated, more retained state.
UV Absorbance Expected λmax ~220-280 nmThe aromatic (difluorophenyl) and heteroaromatic (pyrazole) rings are strong chromophores. A UV-Vis or Photodiode Array (PDA) detector is ideal. An initial wavelength scan is necessary to determine the optimal λmax for sensitivity and specificity.

Strategic Method Development

Our approach is a systematic process of selecting initial conditions, optimizing for performance, and verifying the method's specificity through stress testing.

Workflow for HPLC Method Development

The logical progression from understanding the analyte to a validated method is depicted below. This workflow ensures a systematic and efficient development process.

MethodDevelopmentWorkflow Analyte Analyte Characterization (pKa, logP, UV Scan) Initial Select Initial Conditions (Column, Mobile Phase, Detector) Analyte->Initial Guides Selection Screening Screening & Scouting (Gradient, pH, Organic Solvent) Initial->Screening Optimization Fine-Tune Parameters (Temp, Flow Rate, Gradient Slope) Screening->Optimization Identifies Key Factors ForcedDeg Forced Degradation Study (Stress Testing) Optimization->ForcedDeg Optimized Method Used Specificity Confirm Specificity (Peak Purity Analysis) ForcedDeg->Specificity Generates Degradants Validation Full Method Validation (ICH Q2(R2) Guidelines) Specificity->Validation Prerequisite Final Finalized Analytical Method Validation->Final

Caption: Systematic workflow for HPLC method development and validation.

Phase 1: Initial Parameter Selection & Justification

Based on the analyte profile, the following starting conditions are recommended:

ParameterInitial SelectionRationale
Stationary Phase C18, 150 mm x 4.6 mm, 5 µmThe industry workhorse for small molecules. The C18 phase will provide sufficient hydrophobic interaction with the difluorophenyl group for good retention.[10][11]
Mobile Phase A: 10 mM Phosphate Buffer, pH 7.0B: Acetonitrile (ACN)A neutral pH ensures the amine is unprotonated, minimizing peak tailing. ACN is a common, effective organic modifier for reversed-phase chromatography.
Detection UV/PDA at 254 nm and scan from 200-400 nm254 nm is a good starting point for aromatic compounds. A PDA detector is crucial for checking peak purity and identifying the optimal wavelength (λmax) during development.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Injection Volume 10 µLA typical starting volume.
Gradient 5% to 95% B over 20 minutesA broad scouting gradient is essential to determine the approximate elution time of the analyte and identify any existing impurities.
Phase 2: Optimization Protocol

Objective: To achieve a sharp, symmetrical peak for the analyte, well-resolved from any impurities, with a reasonable run time (<15 minutes).

  • Wavelength Selection:

    • Inject a standard solution of the analyte using the initial gradient conditions.

    • Using the PDA data, identify the wavelength of maximum absorbance (λmax). Use this wavelength for all subsequent experiments to maximize sensitivity.

  • Solvent Optimization:

    • Run the scouting gradient with Methanol as the organic modifier instead of ACN.

    • Compare the peak shape, retention time, and resolution. ACN often provides better efficiency for aromatic compounds, but Methanol can alter selectivity, which may be useful for separating co-eluting impurities. Select the solvent that gives the best overall chromatography.

  • Gradient/Isocratic Tuning:

    • From the initial scouting gradient, determine the percentage of organic modifier at which the analyte elutes.

    • Develop a shallower gradient around this point (e.g., if it elutes at 60% ACN, try a 40-80% ACN gradient over 10 minutes). This will improve the resolution between the main peak and any closely eluting impurities.

    • If the shallow gradient provides good separation and the run time is acceptable, this is often the preferred final method. If no significant impurities are present, an isocratic method can be developed for faster run times.

Phase 3: Forced Degradation & Specificity Confirmation

Forced degradation studies are the cornerstone of a stability-indicating method, as mandated by ICH guidelines.[1][5] The goal is to achieve 5-20% degradation of the active ingredient to ensure that any resulting degradants can be resolved from the parent peak.

ForcedDegradation Analyte Analyte Sample (in solution) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analyte->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Analyte->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Analyte->Oxidation Thermal Thermal Stress (e.g., 80°C, solid/solution) Analyte->Thermal Photo Photolytic Stress (ICH Q1B light exposure) Analyte->Photo Analysis Analyze Stressed Samples by Optimized HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Result: Method is Specific (Analyte peak is pure and resolved from all degradants) Analysis->Result

Caption: Logic of forced degradation for proving method specificity.

Protocol for Forced Degradation:

  • Prepare stock solutions of the analyte at approximately 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C. Withdraw samples at intervals (e.g., 2, 4, 8 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Heat at 60°C. Sample as above, neutralizing with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature. Sample at intervals (e.g., 2, 4, 8 hours).

  • Thermal Degradation: Store the analyte as a solid and in solution at an elevated temperature (e.g., 80°C) for 24-48 hours.

  • Photolytic Degradation: Expose the analyte (solid and solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analyze all stressed samples, along with an unstressed control, using the optimized HPLC method. Use a PDA detector to evaluate peak purity of the main analyte peak in each chromatogram. The method is considered stability-indicating if the analyte peak is spectrally pure and resolved from all degradation product peaks.

Final Recommended Protocol & Conditions

The following table presents a hypothetical optimized method based on the development strategy.

ParameterOptimized Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 10 mM Potassium Phosphate Buffer, pH 7.0
Mobile Phase B Acetonitrile
Gradient 40% B to 80% B in 10 min, hold at 80% B for 2 min, return to 40% B in 0.5 min, hold for 2.5 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Wavelength 265 nm (Hypothetical λmax)
Injection Volume 10 µL
Sample Diluent 50:50 Acetonitrile:Water
Expected Retention Time ~7.5 minutes

Method Validation Protocol (per ICH Q2(R2))

Once the method is finalized, it must be validated to demonstrate its suitability for the intended purpose.[12][13][14]

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity index > 0.999. Baseline resolution (>2.0) between the analyte and all other peaks.
Linearity To establish a linear relationship between concentration and detector response.Prepare at least 5 concentrations (e.g., 50-150% of nominal). Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80-120% of the test concentration for an assay.
Accuracy The closeness of the measured value to the true value.Perform recovery studies by spiking a placebo with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%). Mean recovery should be 98.0% - 102.0%.
Precision The degree of scatter between a series of measurements.Repeatability (Intra-assay): 6 replicate injections of the same sample. RSD ≤ 2.0%. Intermediate Precision: Repeat on a different day with a different analyst/instrument. RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10.
Limit of Detection (LOD) The lowest concentration that can be detected but not necessarily quantified.Signal-to-Noise ratio (S/N) ≥ 3.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.Vary pH (±0.2 units), column temp (±5°C), flow rate (±0.1 mL/min). System suitability parameters should still be met.
System Suitability To ensure the chromatographic system is adequate for the intended analysis.Perform 5 replicate injections of a standard. RSD of peak area and retention time ≤ 2.0%. Tailing factor ≤ 2.0. Theoretical plates > 2000.

Conclusion

This application note details a comprehensive and systematic approach to developing a stability-indicating RP-HPLC method for this compound. By grounding the initial method parameters in the analyte's physicochemical properties and employing a rigorous optimization and forced degradation strategy, a robust and reliable analytical method can be established. Subsequent validation in accordance with ICH Q2(R2) guidelines will formally verify that the method is fit for its intended purpose in a regulated drug development environment.

References

  • Jadhav, S. B., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review.
  • Patel, Y., et al. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Alsante, K. M., et al. (2011). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Sivagam, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • Ashtekar, A., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]

  • Kumar, A., & Saini, G. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Sivagam, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • PubChem. (n.d.). 4-Methyl-1H-pyrazol-3-amine. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Al-Hussain, S. A., et al. (2025). Probing the solvent effects and protonation sites of 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA): DFT calculations meet pKa profiling. Journal of King Saud University - Science. [Link]

  • PubChem. (n.d.). N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

Sources

Application Note: Optimized Cyclization Strategies for 4-(2,4-Difluorophenyl)-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-amino-4-aryl-5-methylpyrazole scaffold is a privileged pharmacophore in kinase inhibitor development (e.g., p38 MAP kinase, BRAF, and RET inhibitors). Specifically, the 4-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-3-amine derivative presents unique synthetic challenges due to the electronic deactivation and steric hindrance introduced by the ortho,para-difluoro substitution pattern.

This guide details optimized reagent selection and protocols for the cyclization of the precursor 2-(2,4-difluorophenyl)-3-oxobutanenitrile with hydrazine. We compare standard solvothermal methods against microwave-assisted and azeotropic distillation protocols to maximize yield and purity.

Reaction Mechanism & Critical Parameters

The formation of the pyrazole ring follows a modified Knorr-type condensation. Understanding the mechanism is vital for troubleshooting low conversion rates caused by the electron-withdrawing nature of the 2,4-difluorophenyl group.

Mechanistic Pathway[1]
  • Nucleophilic Attack: Hydrazine attacks the ketone carbonyl of the

    
    -ketonitrile precursor.[1][2][3]
    
  • Hydrazone Formation: Elimination of water yields the hydrazone intermediate.

  • Intramolecular Cyclization: The terminal hydrazine nitrogen attacks the nitrile carbon. Note: This step is often the rate-limiting step, hindered by the steric bulk of the ortho-fluorine.

  • Tautomerization: Isomerization yields the stable aromatic 3-aminopyrazole.

Visualized Pathway (Graphviz)

ReactionMechanism Precursor 2-(2,4-difluorophenyl)- 3-oxobutanenitrile Intermediate1 Hydrazone Intermediate Precursor->Intermediate1 + N2H4, -H2O Hydrazine Hydrazine (Nucleophile) Hydrazine->Intermediate1 Transition Intramolecular Cyclization Intermediate1->Transition Nitrile Attack Product 4-(2,4-difluorophenyl)- 5-methyl-1H-pyrazol-3-amine Transition->Product Tautomerization

Figure 1: Mechanistic flow from


-ketonitrile precursor to the final aminopyrazole.[2]

Reagent Selection Guide

The choice of hydrazine source and solvent profoundly impacts the impurity profile.

Reagent ClassSpecific ReagentRoleRecommendation
Cyclizing Agent Hydrazine Hydrate (64-80%) Core ReactantPrimary Choice. High atom economy. Handle with care (carcinogenic).
Hydrazine MonohydrochlorideAlternativeUse if the precursor is base-sensitive. Requires an auxiliary base (e.g., Et3N).
Solvent Ethanol (Abs.) MediumStandard. Green solvent, good solubility for hydrazine, moderate boiling point (78°C).
TolueneMediumFor Scale-up. Allows azeotropic removal of water (Dean-Stark) to drive equilibrium.
Acetic AcidCatalystRecommended. Promotes protonation of the nitrile, accelerating the cyclization step.

Experimental Protocols

Protocol A: Standard Solvothermal Cyclization (Bench Scale)

Best for initial synthesis and gram-scale preparation.

Reagents:

  • Precursor: 2-(2,4-difluorophenyl)-3-oxobutanenitrile (1.0 eq)

  • Hydrazine Hydrate (80% aq. solution) (2.0 eq)

  • Glacial Acetic Acid (0.5 eq)

  • Ethanol (10 mL/g of precursor)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a stir bar, dissolve the precursor in Ethanol.

  • Addition: Add Hydrazine Hydrate dropwise over 5 minutes at room temperature. Exotherm warning.

  • Catalysis: Add Acetic Acid.

  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. The hydrazone intermediate may persist if heating is insufficient.

  • Work-up:

    • Cool to room temperature.[4][5][6]

    • Concentrate solvent to ~20% volume under reduced pressure.

    • Pour residue into ice-cold water (50 mL).

    • Adjust pH to ~8-9 with saturated NaHCO3 if necessary.

  • Isolation: Filter the precipitate. Wash with cold water and Hexane.

  • Purification: Recrystallize from Ethanol/Water (9:1) if purity is <95%.

Protocol B: Azeotropic Dehydration (Process Scale)

Best for maximizing yield by driving the equilibrium to the right, overcoming the steric hindrance of the 2,4-difluoro group.

Reagents:

  • Precursor (1.0 eq)

  • Hydrazine Hydrate (1.5 eq)

  • p-Toluenesulfonic acid (pTSA) (0.05 eq) - Optional catalyst

  • Toluene (15 mL/g)

Procedure:

  • Setup a flask with a Dean-Stark trap and reflux condenser.

  • Suspend the precursor in Toluene.

  • Add Hydrazine Hydrate.[1][7][8]

  • Reflux vigorously (110°C). Water generated from the condensation will collect in the trap.

  • Continue reflux until water evolution ceases (approx. 4–6 hours).

  • Cool to 0°C. The product often crystallizes directly from Toluene.

  • Filter and wash with cold Toluene/Hexane.

Quality Control & Troubleshooting

Analytical Markers
  • 1H NMR (DMSO-d6):

    • 
       11.5–12.0 ppm (Broad s, 1H, Pyrazole NH)
      
    • 
       7.0–7.5 ppm (m, 3H, Aromatic protons - look for complex splitting due to F-H coupling)
      
    • 
       4.5–5.0 ppm (Broad s, 2H, -NH2 )
      
    • 
       2.1–2.3 ppm (s, 3H, -CH3 )
      
  • 19F NMR: Distinct signals for 2-F and 4-F (typically -108 to -115 ppm range).

Purification Decision Tree

Purification Crude Crude Reaction Mixture TLC Check Purity (TLC/LCMS) Crude->TLC Pure Purity > 95% Dry & Package TLC->Pure Yes Impure Purity < 95% TLC->Impure No Solubility Soluble in hot EtOH? Impure->Solubility Recryst Recrystallize: EtOH/H2O (9:1) Solubility->Recryst Yes Column Column Chromatography: DCM:MeOH (95:5) Solubility->Column No (Oily/Tarry) Recryst->TLC Column->TLC

Figure 2: Workflow for purification based on crude purity and physical state.

Safety & Handling

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Use only in a fume hood. In case of skin contact, wash immediately with PEG-400 or copious water.

  • Fluorinated Intermediates: While the final product is stable, fluorinated precursors can be skin irritants.

  • Waste Disposal: Segregate hydrazine-containing waste from general organic solvents; quench with dilute bleach (sodium hypochlorite) before disposal if required by local regulations.

References

  • General Synthesis of 5-Aminopyrazoles

    • Aggarwal, R., et al. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2011.

  • Regioselectivity in Pyrazole Synthesis

    • Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles." Journal of Organic Chemistry, 2008.

  • Microwave Assisted Synthesis

    • Grosse, S., et al. "Microwave-assisted preparation of 4-amino-3-cyano-5-methoxycarbonyl-N-arylpyrazoles." Organic & Biomolecular Chemistry, 2014.[9]

  • Process Scale Dehydration (Dean-Stark)

    • Example methodology adapted from: US Patent 5616723A, "Process for the preparation of 3-amino-5-methylpyrazole."

Sources

In vitro assay protocols using 4-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: Pharmacological Profiling of 4-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-3-amine

Part 1: Executive Summary & Compound Profile

This compound is a synthetic small molecule belonging to the 3-amino-4-arylpyrazole class. In medicinal chemistry, this scaffold is recognized as a "privileged structure" for ATP-competitive protein kinase inhibition .

The structural logic of this probe is defined by two key domains:

  • The Pyrazole-Amine Core (Hinge Binder): The 3-amino and pyrazole nitrogens typically form a donor-acceptor hydrogen bond network with the hinge region of the kinase ATP-binding pocket (e.g., CDK2, p38 MAPK, GSK3

    
    ).
    
  • The 2,4-Difluorophenyl Moiety (Hydrophobic Interaction): This group occupies the hydrophobic pocket adjacent to the gatekeeper residue. The fluorine substitutions increase metabolic stability and lipophilicity, enhancing cellular permeability compared to non-fluorinated analogs.

Primary Applications:

  • Kinase Inhibitor Discovery: Screening against CDK, MAPK, and Src family kinases.

  • Inflammation Research: Modulation of p38 MAPK pathways.

  • Cell Cycle Analysis: Investigation of G1/S or G2/M arrest via CDK inhibition.

Part 2: Handling & Reconstitution

Critical Warning: The presence of the difluorophenyl group significantly increases lipophilicity. Improper handling will lead to compound precipitation in aqueous buffers, yielding false-negative IC50 data.

Reconstitution Protocol
  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide) , Grade

    
     99.9%.
    
  • Stock Concentration: Prepare a 10 mM or 20 mM stock solution. Avoid concentrations

    
     to prevent crashing out upon freeze-thaw cycles.
    
  • Storage: Aliquot into amber glass vials (to prevent adsorption to plastic) and store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

  • Working Solutions:

    • Cell Culture: Dilute stock 1:1000 into media (final DMSO

      
       0.1%).
      
    • Enzymatic Assays: Perform serial dilutions in 100% DMSO first, then transfer to the aqueous reaction buffer to minimize "shock precipitation."

Part 3: Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Platform)

Objective: To determine the IC50 of the compound against a specific kinase target (e.g., CDK2/CyclinA).

Principle: This assay quantifies kinase activity by measuring the ADP generated from the phosphorylation reaction. The pyrazole-amine probe competes with ATP, reducing ADP production.

Reagents:

  • Recombinant Kinase (e.g., CDK2/CyclinA) (0.2 µ g/well )

  • Substrate (e.g., Histone H1) (0.1 mg/mL)

  • Ultrapure ATP (10 µM - at

    
     apparent)
    
  • ADP-Glo™ Reagent (Promega)

  • Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

Workflow:

  • Compound Prep: Prepare a 10-point dose-response series in DMSO (e.g., 10 µM to 0.1 nM).

  • Enzyme Mix: Add 5 µL of Kinase/Buffer mix to a 384-well white plate.

  • Inhibitor Addition: Add 50 nL of compound (using acoustic dispenser or pin tool). Incubate for 15 min at RT to allow hinge binding.

  • Reaction Start: Add 5 µL of Substrate/ATP mix.

  • Incubation: Incubate for 60 min at RT.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (Converts ADP to ATP

      
       Luciferase signal). Incubate 30 min.
      
  • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

Data Analysis: Calculate % Inhibition


. Fit to a 4-parameter logistic equation to derive IC50.
Protocol 2: Cellular Target Engagement (Western Blot)

Objective: To validate that the compound inhibits the phosphorylation of downstream substrates in intact cells.

Target Pathway: If targeting p38 MAPK , monitor phospho-HSP27 . If targeting CDK , monitor phospho-Rb (Retinoblastoma) .

Step-by-Step:

  • Seeding: Plate HeLa or MCF-7 cells at

    
     cells/well in a 6-well plate. Allow attachment overnight.
    
  • Starvation (Optional but Recommended): Serum-starve (0.1% FBS) for 12 hours to synchronize cells (critical for CDK assays).

  • Treatment:

    • Treat cells with Compound 4-DFP at 0.1, 1, and 10 µM for 6–24 hours.

    • Control: DMSO (Vehicle).

    • Stimulation (for p38): If assaying p38, stimulate cells with UV or LPS (1 µg/mL) for the final 30 min of treatment to induce phosphorylation.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA Buffer supplemented with Phosphatase Inhibitor Cocktail (Na3VO4, NaF) .

  • Blotting:

    • Load 20 µg protein/lane on 4-12% Bis-Tris Gel.

    • Transfer to PVDF membrane.

    • Primary Ab: Anti-phospho-Rb (Ser807/811) or Anti-phospho-HSP27 (1:1000).

    • Loading Control: Anti-GAPDH or Total-Rb.

  • Detection: ECL Chemiluminescence.

Expected Result: A dose-dependent decrease in phosphorylation band intensity indicates successful cellular target engagement.

Protocol 3: Cell Viability & Cytotoxicity (Resazurin/MTT)

Objective: To assess the therapeutic window and general toxicity.

  • Seeding: Plate cells (e.g., A549, HCT116) at 3,000 cells/well in 96-well black plates.

  • Treatment: Add compound (serial dilution 30 µM

    
     0.01 µM) for 72 hours.
    
  • Assay:

    • Add Resazurin (Alamar Blue) solution (10% v/v final).

    • Incubate 2–4 hours at 37°C.

  • Read: Fluorescence (Ex 560 nm / Em 590 nm).

  • Output: Generate EC50 curves. Compare the EC50 (viability) with the IC50 (biochemical) to assess off-target cytotoxicity.

Part 4: Mechanism & Workflow Visualization

Figure 1: Proposed Mechanism of Action (Kinase Inhibition)

This diagram illustrates the compound's interference with the ATP-binding pocket and downstream signaling blockade.

KinasePathway Compound 4-(2,4-difluorophenyl)- 5-methyl-1H-pyrazol-3-amine Kinase Target Kinase (CDK / p38 / Src) Compound->Kinase Competitive Inhibition (Hinge Binder) P_Substrate Phospho-Substrate (Active Signal) Compound->P_Substrate Blocks Formation ATP ATP ATP->Kinase Binds Active Site Substrate Substrate (Rb / HSP27) Kinase->Substrate Phosphorylation Substrate->P_Substrate + Phosphate CellResponse Cellular Response (Proliferation / Inflammation) P_Substrate->CellResponse Signal Transduction

Caption: Schematic of ATP-competitive inhibition. The pyrazole-amine scaffold competes with ATP for the kinase active site, preventing substrate phosphorylation and downstream signaling.

Figure 2: Experimental Workflow

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Biochemical cluster_2 Phase 3: Cellular Stock DMSO Stock (20 mM) QC Solubility Check (No Precipitate) Stock->QC Enzyme Kinase Assay (ADP-Glo) QC->Enzyme WB Western Blot (Target Engagement) QC->WB Viability Cytotoxicity (Resazurin) QC->Viability IC50 IC50 Data Enzyme->IC50

Caption: Integrated workflow for characterizing the compound, moving from chemical handling to biochemical validation and cellular profiling.

Part 5: Troubleshooting & Optimization

IssueProbable CauseExpert Solution
Precipitation in Assay Buffer High lipophilicity (F-groups)Limit final DMSO to 1-2%. Add 0.01% Triton X-100 or Brij-35 to the assay buffer to solubilize the compound.
High Background (ADP-Glo) ATP degradation or impurityUse "Ultrapure" ATP. Ensure all buffers are fresh. Run a "No Enzyme" control to subtract background.
No Cellular Effect (WB) Poor permeabilityThe 2,4-difluorophenyl group usually aids permeability, but if issues persist, increase incubation time to 24h or wash cells with PBS before lysis to remove extracellular compound.
Bell-Shaped Dose Curve AggregationCompound aggregation at high concentrations can inhibit enzymes non-specifically. Centrifuge stock before use; do not exceed 50 µM in assays.

References

  • Pevarello, P., et al. (2004). "3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding." Journal of Medicinal Chemistry, 47(13), 3367-3380.

  • Cheung, M., et al. (2007). "Discovery of 3-amino-4-aryl-1H-pyrazoles as potent and selective inhibitors of glycogen synthase kinase-3beta (GSK-3beta)." Bioorganic & Medicinal Chemistry Letters, 17(16), 4563-4567.

  • Goldstein, D. M., et al. (2011).[1] "3-Amino-pyrazolo[3,4-d]pyrimidines as p38alpha kinase inhibitors: design and development to a highly selective lead." Bioorganic & Medicinal Chemistry Letters, 21(11), 3452-3456.[1]

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-3-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important pyrazole intermediate. We will address common experimental challenges through a practical, question-and-answer format, grounded in established chemical principles.

Synthetic Overview & Core Challenges

The most reliable and common route to synthesizing 3-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine. For the target molecule, this compound, the key precursors are 2-(2,4-difluorobenzoyl)propanenitrile and hydrazine hydrate .

The reaction proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization onto the nitrile group, and subsequent tautomerization to yield the aromatic aminopyrazole ring. While straightforward in principle, this synthesis is often plagued by issues related to precursor stability, side-product formation, and purification difficulties, which can significantly impact the final yield and purity.

A Starting Materials: 2-(2,4-difluorobenzoyl)propanenitrile + Hydrazine Hydrate B Step 1: Condensation (Formation of Hydrazone Intermediate) A->B Solvent (e.g., EtOH) Heat C Step 2: Intramolecular Cyclization (Attack on Nitrile Group) B->C Spontaneous or Base/Acid Catalyzed D Step 3: Tautomerization (Aromatization) C->D Proton Transfer E Crude Product Mixture D->E F Purification (Recrystallization or Chromatography) E->F G Final Product: 4-(2,4-difluorophenyl)-5-methyl- 1H-pyrazol-3-amine F->G

Caption: General workflow for the synthesis of the target aminopyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the starting materials?

A1: The purity of your starting materials is paramount.

  • 2-(2,4-difluorobenzoyl)propanenitrile (β-ketonitrile): This precursor can be susceptible to degradation or self-condensation. Ensure it is free from acidic or basic impurities. Use it as fresh as possible or store it under an inert atmosphere at a low temperature.

  • Hydrazine Hydrate: Use a reputable commercial source. Hydrazine concentration can decrease over time due to oxidation. An older or improperly stored bottle may be less reactive, leading to an incomplete reaction.

Q2: Which solvent is optimal for this reaction?

A2: Ethanol is the most commonly used and effective solvent for this type of condensation. It offers good solubility for the reactants and the intermediate hydrazone, and its boiling point is suitable for driving the reaction to completion without significant degradation. Other protic solvents like isopropanol or n-butanol can also be used, sometimes offering benefits in controlling reaction rate or aiding in product crystallization upon cooling.

Q3: Is a catalyst necessary for the cyclization step?

A3: The cyclization of the hydrazone intermediate onto the nitrile is often catalyzed by either acid or base. In many cases, using a weak acid like acetic acid can facilitate both the initial condensation and the subsequent cyclization. However, the reaction can also proceed thermally without a catalyst, albeit potentially requiring longer reaction times or higher temperatures.[1]

Q4: My reaction turns a dark red/brown color. Is this normal?

A4: Yes, the formation of a yellow, red, or brown coloration is common in reactions involving hydrazines, which can form chromophoric impurities.[2] While often unavoidable, a very dark or black color may indicate significant decomposition. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of these colored byproducts by preventing air oxidation.[3]

Troubleshooting Guide: From Low Yield to Purification Headaches

This section addresses specific experimental problems.

Problem 1: Low Yield of Crude Product

Q5: I've completed the reaction, but my isolated crude yield is below 50%. What are the likely causes and how can I fix it?

A5: Low yield is a common issue that can stem from several factors. A systematic approach is needed to diagnose the root cause.

Probable Cause 1: Incomplete Reaction The reaction may not have reached completion. This can be due to insufficient reaction time, low temperature, or poor-quality reagents.

  • Troubleshooting Strategy:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the limiting reagent (typically the β-ketonitrile). A reaction is complete only when the starting material spot/peak has disappeared.

    • Optimize Conditions: If the reaction stalls, consider increasing the temperature (e.g., to reflux) or extending the reaction time. A small amount of acetic acid can be added to catalyze the condensation.

    • Reagent Stoichiometry: Ensure at least one equivalent of hydrazine hydrate is used. A slight excess (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion, compensating for any titer issues with the hydrazine.

Probable Cause 2: Side Reactions & Degradation The reactants or product may be degrading under the reaction conditions. The β-ketonitrile can undergo undesired reactions, and hydrazine can decompose.

  • Troubleshooting Strategy:

    • Temperature Control: While heat is needed, excessive temperatures can promote degradation. Find the minimum temperature required for a reasonable reaction rate. Uncontrolled exotherms, especially during scale-up, can be particularly damaging.[3]

    • Inert Atmosphere: As mentioned, performing the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions that form tar-like impurities and consume reagents.[3]

start Low Crude Yield check_sm TLC/HPLC shows unreacted starting material? start->check_sm incomplete Cause: Incomplete Reaction check_sm->incomplete Yes complete Cause: Degradation or Side Reactions check_sm->complete No sol_incomplete1 Increase Time / Temp incomplete->sol_incomplete1 sol_incomplete2 Add Catalyst (AcOH) incomplete->sol_incomplete2 sol_incomplete3 Check Reagent Stoichiometry incomplete->sol_incomplete3 sol_complete1 Lower Reaction Temp complete->sol_complete1 sol_complete2 Use Inert Atmosphere complete->sol_complete2

Caption: Decision tree for troubleshooting low product yield.

Problem 2: Product Purification Challenges

Q6: My crude product is an oil or contains multiple impurities that are difficult to separate by column chromatography. What can I do?

A6: Purification of aminopyrazoles can be challenging due to the basicity of the amino group and the potential for closely related impurities.

Probable Cause 1: Tailing on Silica Gel The basic amino group interacts strongly with the acidic silanol groups on the surface of silica gel, leading to significant peak tailing and poor separation during column chromatography.

  • Troubleshooting Strategy: Modified Mobile Phase

    • Add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine (TEA) or ammonia in methanol (for highly polar eluents) will neutralize the acidic sites on the silica, resulting in sharper peaks and better separation.

Probable Cause 2: Co-eluting Impurities Side products from the reaction may have polarities very similar to the desired product, making chromatographic separation inefficient.

  • Troubleshooting Strategy 1: Recrystallization

    • This is often the most effective method for purifying solid products. Screen various solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below, while the impurities remain in solution. Common solvent systems include ethanol/water, isopropanol, or ethyl acetate/hexanes.

  • Troubleshooting Strategy 2: Acid-Base Extraction

    • This chemical purification technique leverages the basicity of the target molecule.

      • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

      • Extract with an aqueous acid solution (e.g., 1M HCl). The desired aminopyrazole will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.

      • Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any trapped impurities.

      • Slowly add a base (e.g., NaOH or NaHCO3 solution) to the aqueous layer until it is basic (pH > 9). The aminopyrazole will deprotonate and precipitate or can be extracted with a fresh portion of organic solvent.

      • Dry the organic extracts, filter, and concentrate to yield the purified product.[4]

Purification MethodProsConsBest For...
Column Chromatography Versatile, can separate complex mixtures.Can be slow, uses large solvent volumes, tailing issues with amines.Oily products or when impurities are not closely related.
Recrystallization Highly effective for purity, scalable, cost-effective.Requires a solid product, may have yield losses in mother liquor.Removing small amounts of impurities from a solid crude product.
Acid-Base Extraction Excellent for removing non-basic impurities, good for purity.Only separates based on acidity/basicity, requires solvent exchanges.Crude mixtures containing significant non-basic byproducts.

Recommended Experimental Protocol

This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent quality.

Materials:

  • 2-(2,4-difluorobenzoyl)propanenitrile (1.0 eq)

  • Hydrazine hydrate (~64% solution, 1.2 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (optional, ~0.1 eq)

Procedure:

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Purge the apparatus with nitrogen.

  • Dissolution: To the flask, add 2-(2,4-difluorobenzoyl)propanenitrile followed by absolute ethanol (approx. 5-10 mL per gram of nitrile). Stir until fully dissolved.

  • Reagent Addition: Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature. If using, add glacial acetic acid (0.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approx. 78°C for ethanol). Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexanes eluent). The reaction is typically complete within 4-8 hours.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature. Often, the product will begin to crystallize. Further cooling in an ice bath can enhance precipitation.

    • If a solid forms, collect the product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.

    • If no solid forms, concentrate the reaction mixture under reduced pressure to remove the ethanol. The resulting residue can be taken forward for purification.

  • Purification:

    • Recrystallization: Recrystallize the crude solid from a suitable solvent (e.g., isopropanol or an ethanol/water mixture) to obtain the pure product as a crystalline solid.

    • Chromatography: If the crude product is an oil, purify by column chromatography on silica gel using a hexane/ethyl acetate gradient, adding 0.5% triethylamine to the mobile phase.

References

  • Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis. (2025). Benchchem.
  • Troubleshooting guide for the scale-up synthesis of pyrazole compounds. (2025). Benchchem.
  • Regioselectivity issues in the synthesis of substituted pyrazoles
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Recent highlights in the synthesis and biological significance of pyrazole deriv
  • Knorr Pyrazole Synthesis advice. (2024). Reddit.
  • Process for the preparation of 3-amino-5-methylpyrazole. (1994).
  • Process for the preparation of 3-amino-5-methylpyrazole. (1994).
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.

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Technical Support Center: Identification of Common Impurities in 4-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the analysis of 4-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity identification during their experimental work. This resource provides in-depth technical guidance in a direct question-and-answer format, addressing specific issues you may encounter.

Frequently Asked Questions (FAQs)

Impurity Identification and Classification

Q1: What are the typical classes of impurities I should expect to find in a sample of this compound?

A1: In any pharmaceutical compound, impurities can generally be categorized into three main types: organic impurities, inorganic impurities, and residual solvents.[1][2][3] For this compound, you should be vigilant for:

  • Organic Impurities: These are the most common and structurally diverse class of impurities. They can originate from starting materials, by-products of the synthesis, intermediates, degradation products, and reagents.[1][2]

  • Inorganic Impurities: These can include reagents, ligands, catalysts (like palladium or copper), heavy metals, or inorganic salts that may be introduced during the manufacturing process.[1][2][3]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis or purification steps that are not completely removed.[1][2]

A proactive approach to understanding and controlling these impurities early in development is crucial to avoid complications in later, more costly stages.[4]

Q2: How do the synthesis routes for pyrazoles influence the potential impurity profile?

A2: The impurity profile is intrinsically linked to the synthetic pathway. A common and efficient method for synthesizing pyrazole derivatives is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] Variations of this and other cyclocondensation reactions are frequently employed.

Potential impurities arising from these synthetic routes include:

  • Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the presence of starting materials and key intermediates in the final product.[5][6] For instance, in a typical synthesis of the target compound, residual 2-(2,4-difluorophenyl)acetonitrile and methylhydrazine could be present.

  • By-products from Side Reactions: Side reactions, such as the formation of regioisomers or products from competing reaction pathways, can generate significant impurities. The specific by-products will depend on the reaction conditions (e.g., temperature, pH, solvent).[5]

  • Reagents and Catalysts: Reagents used in the synthesis, if not properly removed, can appear as impurities.

The diagram below illustrates a generalized impurity formation pathway in a typical pyrazole synthesis.

G cluster_reactants Starting Materials & Reagents cluster_process Synthetic Process cluster_products Final Product & Impurities SM Starting Materials P Main Reaction Pathway SM->P Incomplete Reaction R Reagents/Catalysts Imp Impurities R->Imp Carryover I Intermediates SR Side Reactions I->SR Competing Reactions API Active Pharmaceutical Ingredient (API) I->API SR->Imp By-products P->I P->SR API->Imp Degradation

Caption: Generalized impurity formation pathways in chemical synthesis.

Troubleshooting Analytical Observations

Q3: My HPLC chromatogram shows several unexpected peaks. How can I begin to identify these unknown impurities?

A3: A systematic approach is key to identifying unknown peaks in your HPLC analysis. Here is a recommended workflow:

  • Method Verification: First, ensure the unexpected peaks are not artifacts of the analytical method itself. This includes checking the blank (solvent) injection for ghost peaks and ensuring the stability of your sample and standards under the analytical conditions.

  • Peak Purity Analysis: Utilize a Diode Array Detector (DAD) or Photodiode Array (PDA) detector with your HPLC to assess the peak purity of your main component and the impurity peaks. This can indicate if a peak represents a single compound or co-eluting species.

  • Mass Spectrometry (MS) Coupling: The most powerful tool for initial identification is hyphenation with mass spectrometry.[1][7][8] An LC-MS analysis will provide the molecular weight of the impurities.[1] This information is invaluable for proposing potential structures.

  • High-Resolution Mass Spectrometry (HRMS): For more definitive identification, HRMS can provide the exact mass and elemental composition of the impurities, significantly narrowing down the possible molecular formulas.[9]

  • Forced Degradation Studies: To determine if impurities are degradation products, subject your pure compound to stress conditions (e.g., acid, base, oxidation, heat, light). Analyzing the resulting samples can help identify and characterize degradation products.[6]

The following diagram outlines a typical workflow for impurity identification.

G Start Unexpected Peak in HPLC CheckMethod Verify Analytical Method (Blanks, Stability) Start->CheckMethod PeakPurity Assess Peak Purity (DAD/PDA) CheckMethod->PeakPurity LCMS LC-MS Analysis for Molecular Weight PeakPurity->LCMS HRMS HRMS for Elemental Composition LCMS->HRMS Propose Propose Putative Structures HRMS->Propose NMR NMR for Structural Elucidation Propose->NMR Confirm Confirm Structure NMR->Confirm

Caption: Workflow for the identification of unknown impurities.

Q4: I have identified a potential impurity by LC-MS. What is the next step for definitive structural confirmation?

A4: While LC-MS provides strong evidence for the identity of an impurity, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation.[1][6][7][8]

  • Isolation: If the impurity is present at a sufficient level, you may need to isolate it using techniques like preparative HPLC.

  • 1D and 2D NMR: A suite of NMR experiments, including 1H, 13C, COSY, HSQC, and HMBC, will be necessary to piece together the complete chemical structure of the isolated impurity.[7]

Common Impurities and Their Characteristics

Q5: Can you provide a table of potential common impurities for this compound?

A5: Based on common synthetic routes and degradation pathways for similar pyrazole-containing compounds, the following table outlines some potential impurities. Please note that the exact impurity profile will be specific to your manufacturing process.

Potential Impurity Name Potential Source Notes
2-(2,4-difluorophenyl)acetonitrileStarting MaterialUnreacted starting material.
MethylhydrazineStarting MaterialA reactive and potentially toxic starting material.
RegioisomersBy-productIsomers formed during the pyrazole ring formation.
Oxidized derivativesDegradationThe amine group can be susceptible to oxidation.
N-formyl derivativeBy-product/DegradationCan form in the presence of formic acid or other formylating agents.
Dimerization productsBy-productCan occur under certain reaction conditions.

Experimental Protocols

Protocol 1: General Purpose HPLC Method for Impurity Profiling

This method provides a starting point for the analysis of this compound and its impurities. Optimization will likely be required for your specific sample matrix and impurity profile.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV or DAD/PDA detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • Time (min) | %B

    • ---|---

    • 0 | 10

    • 20 | 90

    • 25 | 90

    • 26 | 10

    • 30 | 10

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or scan with DAD/PDA)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 1 mg/mL.

References

  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020, November 19).
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22).
  • Identification and profiling of impurities in Pharmaceuticals - ResolveMass Laboratories Inc. (2025, June 8).
  • Identification of Pharmaceutical Impurities.
  • Impurities in Pharmaceuticals: Types, Causes & Control - Chemox. (2026, January 6).
  • Technical Support Center: Addressing Impurity Formation in Pyrazole Reactions - Benchchem.
  • Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. (2014, November 5).
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11).
  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025, February 11).
  • Impurity Analysis and Profiling Services - Emery Pharma.
  • recent advances in the synthesis of new pyrazole derivatives.

Sources

Optimizing reaction temperature for 2,4-difluorophenyl pyrazole formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Regioselective Formation

Status: Operational | Expert Level: Senior Application Scientist

Executive Summary: The Thermal-Kinetic Paradox

Welcome to the technical guide for optimizing N-(2,4-difluorophenyl)pyrazole synthesis. As researchers, you are likely using 2,4-difluorophenylhydrazine (or its HCl salt) to condense with a 1,3-dicarbonyl compound.

The Core Challenge: The 2,4-difluoro substitution pattern creates a specific electronic environment. The fluorine atoms are strongly electron-withdrawing, significantly reducing the nucleophilicity of the hydrazine nitrogens compared to standard phenylhydrazine.

  • Temperature Too Low: Reaction stalls at the hydrazone intermediate due to the deactivated nucleophile.

  • Temperature Too High: Promotes thermodynamic equilibration (loss of regioselectivity) and risks nucleophilic aromatic substitution (

    
    ) of the ortho-fluorine.
    

This guide provides the protocols and troubleshooting logic to navigate this narrow optimization window.

Critical Analysis: Temperature & Regioselectivity

The Mechanism: Kinetic vs. Thermodynamic Control

In the condensation of an unsymmetrical 1,3-dicarbonyl with 2,4-difluorophenylhydrazine, two isomers are possible: the 1,5-isomer and the 1,3-isomer .

  • Kinetic Control (Lower Temp): The more nucleophilic nitrogen (usually the terminal

    
    ) attacks the most reactive carbonyl (most electrophilic).
    
  • Thermodynamic Control (Higher Temp): The reaction equilibrates to form the most stable product, typically the one with the least steric clash between the N-aryl group and the pyrazole C-5 substituent.

Expert Insight: Due to the electron-withdrawing nature of the 2,4-difluorophenyl group, the terminal


 is less nucleophilic than expected. Acid catalysis (e.g., Acetic Acid, HCl) is often required to activate the carbonyl, making temperature less about activation energy and more about selectivity control.
Diagram: Reaction Pathway & Temperature Divergence

PyrazoleMechanism Start Reagents: 2,4-Difluorophenylhydrazine + 1,3-Dicarbonyl Inter Intermediate: Hydrazone Species Start->Inter Nucleophilic Attack (Slowed by F-atoms) Iso1 Kinetic Product (Often 1,5-isomer) Formed at < 40°C Inter->Iso1 Irreversible Cyclization (Low Temp) Iso2 Thermodynamic Product (Often 1,3-isomer) Formed at > 80°C (Reflux) Inter->Iso2 Reversible Equilibrium (High Temp) Iso1->Iso2 Isomerization (Prolonged Heating + Acid)

Caption: Divergent pathways controlled by thermal energy. Note that the 2,4-difluoro substitution slows the initial attack, often requiring acid catalysis.

Optimized Experimental Protocols

Protocol A: The "Goldilocks" Method (Recommended)

Best for: Balancing reaction rate with regioselectivity.

Reagents:

  • 2,4-Difluorophenylhydrazine HCl (1.0 equiv)

  • 1,3-Dicarbonyl (1.1 equiv)

  • Solvent: Ethanol (EtOH) or Hexafluoroisopropanol (HFIP) (See Note)

  • Base/Catalyst: Triethylamine (1.0 equiv) to free the base, followed by Glacial Acetic Acid (cat. 10 mol%)

Step-by-Step:

  • Salt Break: Dissolve hydrazine HCl in EtOH. Add

    
     at 0°C. Stir 15 min.
    
  • Addition: Add 1,3-dicarbonyl dropwise at 0°C to minimize exotherm.

  • Catalysis: Add catalytic AcOH.

  • Ramp: Allow to warm to Room Temperature (20-25°C) . Stir for 4 hours.

  • Checkpoint: Check TLC/LCMS.[1]

    • If intermediate remains: Heat to 50°C (Internal temp). Do NOT reflux yet.

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with water/brine.

Note on HFIP: Recent literature suggests fluorinated solvents like HFIP can drastically improve regioselectivity at lower temperatures by activating the carbonyl via H-bonding without requiring high thermal energy [1][3].

Protocol B: High-Throughput Microwave Synthesis

Best for: Difficult substrates where the hydrazine is extremely unreactive.

  • Solvent: Ethanol/Acetic Acid (4:1 ratio).

  • Temp: 100°C.

  • Time: 10-20 minutes.

  • Warning: This method favors the thermodynamic isomer exclusively.

Troubleshooting Guide & FAQs

Module 1: Impurity Profiling

Q: I see a loss of fluorine signal in my NMR (or M-18/M-20 peaks in MS). What happened? A: You likely triggered a Nucleophilic Aromatic Substitution (


).
  • Cause: The 2-position fluorine (ortho to the hydrazine) is highly activated. If you used a strong base (like NaOEt or

    
    ) and high heat (>80°C), the solvent (EtOH) or enolate can displace the fluorine.
    
  • Fix: Switch to Protocol A . Use non-nucleophilic bases (DIPEA) or stick to acidic conditions (AcOH). Keep temp < 60°C.

Q: The reaction stalls at the hydrazone intermediate. A: The "deactivated nucleophile" effect.

  • Cause: The 2,4-difluoro ring pulls electron density, making the second nitrogen (the one that needs to close the ring) sluggish.

  • Fix: Do not add more heat immediately. Add a Lewis Acid (e.g.,

    
     or simple HCl in Dioxane) to facilitate the dehydration/cyclization step.
    
Module 2: Regioselectivity Crisis

Q: I have a 50:50 mixture of isomers. How do I shift this? A: You are in the "transition zone" between kinetic and thermodynamic control.

  • To favor Isomer A (Kinetic): Lower temp to 0°C - RT. Use HFIP as solvent.[2][3]

  • To favor Isomer B (Thermodynamic): Switch solvent to Acetic Acid and reflux (118°C). The acid promotes equilibrium, funneling the mixture to the stable isomer.

Data Table: Temperature vs. Outcome
TemperatureReaction TimePrimary RiskTypical Regio-Ratio (Kinetic:Thermo)
0°C - 25°C 4 - 12 HoursIncomplete Cyclization90:10
50°C - 60°C 1 - 3 HoursOptimal Balance70:30
80°C (Reflux) 30 - 60 MinsRegio-scrambling20:80
>100°C (MW) 10 MinsDefluorination (

)
0:100

Diagnostic Decision Tree

Use this flowchart to determine your next experimental step based on crude LCMS data.

Troubleshooting Start Analyze Crude LCMS Result1 Mass = Hydrazone Intermediate (M+18 or M+H of open chain) Start->Result1 Result2 Mass = Product But 2 peaks (Isomers) Start->Result2 Result3 Mass = Product - 19 amu (Loss of F) Start->Result3 Action1 Increase Acid Concentration OR Heat to 60°C Result1->Action1 Action2 Check Desired Isomer. If Kinetic: Switch to HFIP @ RT. If Thermo: Reflux in AcOH. Result2->Action2 Action3 CRITICAL FAILURE. Restart. Remove strong bases. Keep Temp < 50°C. Result3->Action3

Caption: Logic flow for addressing common failure modes in fluorinated pyrazole synthesis.

References

  • BenchChem. Technical Support Center: Optimizing Reaction Conditions for 4-Fluoro-3H-pyrazole Derivatives. (2025).[1][2][3][4][5][6][7] Link

  • Fustero, S., et al. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.[8] Link (Contextual citation on HFIP effects).

  • Organic Chemistry Portal. Pyrazole Synthesis: Recent Advances and Protocols.Link

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023).[4][7] Link

  • National Institutes of Health (PMC). Synthesis and Pharmacological Activities of Pyrazole Derivatives.Link

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Technical Support Center: A Guide to the Stability of 4-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-3-amine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound when prepared in Dimethyl Sulfoxide (DMSO) solutions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot issues effectively and maintain the highest quality of your experimental work.

The pyrazole core is a robust heterocyclic motif frequently found in pharmaceuticals due to its metabolic stability and versatile chemical nature.[1] However, the exocyclic amine and the overall molecular structure can be susceptible to specific conditions when stored in solution. DMSO is an exceptional solvent for a vast range of organic molecules, including both hydrophilic and hydrophobic substances, making it a staple in high-throughput screening and compound management.[2][3] This guide will address the nuances of this specific compound-solvent pairing.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Issue 1: My compound precipitated out of the DMSO stock solution upon storage, especially after a freeze-thaw cycle.

Root Cause Analysis: This is typically a solubility issue rather than a stability (degradation) problem. While DMSO is a powerful solvent, the solubility of any compound is finite.[4][5] Supersaturated solutions can be created, especially if heat was used during dissolution, which then precipitate upon cooling or freeze-thawing. The presence of absorbed water in DMSO can also alter its solvent properties, potentially reducing the solubility of highly non-polar compounds.

Step-by-Step Solution:

  • Confirm Precipitate Identity: Gently warm the solution to 30-37°C. If the precipitate redissolves, it is almost certainly the parent compound. If it does not, it could be a less soluble degradant or salt.

  • Re-dissolve and Adjust Concentration: If the precipitate redissolves with gentle warming, your stock concentration is likely too high for the intended storage temperature. Consider lowering the stock concentration for long-term storage.

  • Use Anhydrous DMSO: DMSO is highly hygroscopic. Ensure you are using a high-purity, anhydrous grade of DMSO and handle it in a way that minimizes water absorption (e.g., use a septa-sealed bottle, aliquot into smaller volumes).[6][7]

  • Consider a Co-Solvent (Advanced): For particularly challenging compounds, a co-solvent might be necessary, though this should be approached with caution as it can affect downstream assays. A study by Novartis found that a DMSO/water (90/10) mixture could be a viable storage solvent for many compounds, though this must be validated on a case-by-case basis.[6]

Issue 2: I am observing new, unexpected peaks in my LC-MS or HPLC analysis of an aged stock solution.

Root Cause Analysis: The appearance of new peaks is a strong indicator of chemical degradation. For a molecule with a primary amine, like this compound, the most probable degradation pathways are oxidation or reaction with atmospheric CO₂.[8][9]

  • Oxidation: The primary amine can be susceptible to oxidation, especially if the DMSO contains peroxides or if the solution is exposed to air and light for extended periods.

  • Carbamate Formation: Primary and secondary amines can react reversibly with carbon dioxide from the atmosphere to form carbamate salts.[10] This is a well-documented phenomenon in amine-based CO₂ capture systems and can occur under ambient conditions.[11]

  • DMSO-Mediated Reactions: While generally inert, DMSO can participate in reactions under specific conditions, such as high heat or in the presence of certain catalysts.[12]

Troubleshooting Workflow:

G start Unexpected Peak Detected in HPLC/LC-MS check_blank Inject a DMSO blank from the same lot. Is the peak present? start->check_blank check_fresh Prepare a fresh stock solution. Is the peak present in the fresh sample? check_blank->check_fresh No solvent_impurity Peak is a solvent impurity or artifact. check_blank->solvent_impurity Yes confirm_degradation Degradation of compound is likely. check_fresh->confirm_degradation No synthesis_impurity Peak is a synthesis-related impurity. check_fresh->synthesis_impurity Yes action_storage Review storage conditions: - Was it stored under inert gas? - Protected from light? - Correct temperature? confirm_degradation->action_storage action_forced Perform forced degradation study to identify degradant. action_storage->action_forced

Caption: Troubleshooting decision tree for unexpected analytical peaks.

Preventative Measures:

  • Inert Atmosphere: Overlay your DMSO stock solution with an inert gas like argon or nitrogen before sealing and storing. This displaces both oxygen and CO₂.

  • Light Protection: Store vials in the dark or use amber vials to prevent photodegradation.

  • Purity Check: Always use high-purity solvents. Lower-grade DMSO can contain acidic impurities or peroxides that accelerate degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for a 10 mM DMSO stock solution of this compound?

For optimal long-term stability, stock solutions should be stored under the conditions outlined in the table below. The primary goal is to minimize exposure to water, oxygen, and light.[13][14]

ParameterRecommendationRationale
Temperature -20°C or -80°CReduces kinetic rate of degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and formation of carbamates from atmospheric CO₂.
Container Tightly sealed, low-extractable glass or polypropylene vials with PTFE-lined caps.Prevents solvent evaporation and contamination.[7]
Light Protected from light (Amber vials or stored in a dark box).Prevents potential photodegradation.[15]
Aliquoting Aliquot into single-use volumes.Minimizes freeze-thaw cycles and contamination risk.

Q2: How many freeze-thaw cycles can my stock solution tolerate?

While it is best practice to minimize freeze-thaw cycles, studies have shown that for many compounds in DMSO, there is no significant loss of compound after as many as 11 cycles.[7] The primary risk is not the temperature change itself, but the increased chance of introducing atmospheric water and oxygen each time the vial is opened. Single-use aliquots are the most robust strategy.

Q3: How can I empirically confirm the stability of my compound in my specific experimental conditions?

A stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is the gold standard.[15][16][17] You can perform a simple study by comparing a freshly prepared sample to one that has been stored for a period (e.g., one month) under your standard conditions.

Protocol: Basic Stability Assessment by RP-HPLC

  • Method Development: Develop an RP-HPLC method that shows a sharp, symmetrical peak for the parent compound, well-resolved from any solvent front or impurities. A C18 column with a mobile phase of acetonitrile and water (often with 0.1% formic acid or TFA) is a common starting point.[15][17]

  • Initial Analysis (T=0): Prepare a fresh 10 mM stock solution in anhydrous DMSO. Dilute it to an appropriate concentration (e.g., 50 µg/mL) in the mobile phase.[15] Inject this sample and record the chromatogram. The area of the main peak serves as your baseline (100%).

  • Sample Storage: Store an aliquot of the 10 mM stock solution under your standard laboratory conditions (e.g., -20°C).

  • Follow-up Analysis (T=x): After a predetermined time (e.g., 4 weeks), thaw the stored aliquot. Prepare a sample for HPLC using the exact same dilution procedure as in step 2.

  • Data Comparison: Inject the aged sample. Compare the peak area of the parent compound to the T=0 sample. The appearance of new peaks or a significant decrease (>5%) in the main peak area suggests degradation.

Caption: Workflow for assessing compound stability in DMSO via HPLC.

Q4: Are there any known incompatibilities for this compound?

Avoid strong oxidizing agents, strong acids, and acid chlorides, as these can react with the amine functionality.[13] While DMSO is generally considered inert, it is a good practice to avoid storing compounds in DMSO in the presence of reactive reagents.

References

  • DMSO. gChem. Available from: [Link]

  • Safety Data Sheet for 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. KISHIDA CHEMICAL CO., LTD. Available from: [Link]

  • Engeloch C, Schopfer U, Muckenschnabel I, Le Goff F, Mees H, Boesch K, Popov M. Stability of screening compounds in wet DMSO. J Biomol Screen. 2008 Dec;13(10):999-1006. Available from: [Link]

  • Kozikowski BA, Burt TM, Tirey DA, Williams DE, Kuzmak BR, Stanton DT, Morand KL, Zvyaga TA. Studies on repository compound stability in DMSO under various conditions. J Biomol Screen. 2003 Apr;8(2):210-5. Available from: [Link]

  • Al-Warhi T, Al-Hazmi LA, Al-Ghamdi A, El-Brollosy NR, Ashour A, Al-Salahi R. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. 2023 Mar 20. Available from: [Link]

  • Shaikh R, Baig M, Khan F, Siddiqui S, Alam M. Recent highlights in the synthesis and biological significance of pyrazole derivatives. Results in Chemistry. 2022;4:100481. Available from: [Link]

  • McLain SE, Soper AK, Di-Bari M, Mason PE, Benmore CJ. Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B. 2023 Feb 8. Available from: [Link]

  • Li Y, Li J, Liu D, Chen J, You L, Chen L, Zhang M, Wang Y, Wu Y. Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography. J Chromatogr Sci. 2015 Feb;53(2):380-4. Available from: [Link]

  • Sola E, Marco-Contelles J, Chioua M, Fagbemi F, Romero-López C, Unciti-Broceta A, et al. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Molecules. 2022;27(11):3469. Available from: [Link]

  • Guo H, Tian L, Liu Y, Wan J-P. DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Chemistry Portal. Available from: [Link]

  • Chen Z, Yang B. Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. JOCPR. 2012;4(3):1480-1485. Available from: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. 2014 Aug 10. Available from: [Link]

  • Klimenko O, Ryabova V, Sidorov P, Stroylov V, Veselov M, Palyulin V, et al. DMSO Solubility Assessment for Fragment-Based Screening. Molecules. 2021;26(11):3211. Available from: [Link]

  • Li L, Voice AK, Li H. Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy & Fuels. 2013;27(8):4739-4746. Available from: [Link]

  • 1H NMR (400 MHz, DMSO-d6) δ 1.39. The Royal Society of Chemistry. Available from: [Link]

  • Ahmad A, Farooq U, Almalki A, Asif M, Al-Harrasi A. Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Processes. 2023;11(11):3210. Available from: [Link]

  • Plaza J, Rochelle G. Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. Available from: [Link]

  • Freeman SA, Rochelle GT. Amine Degradation-Main. Scribd. Available from: [Link]

  • 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Preprints.org. 2018 Jul 17. Available from: [Link]

  • Solubility of drug in DMSO? ResearchGate. 2018 Nov 21. Available from: [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available from: [Link]

  • DMSO Solubility Data: Organic & Inorganic Compounds. Studylib. Available from: [Link]

  • Vásquez-Mayorga M, Estévez-Hernández O, Gracia-Mora J, et al. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal. 2021;15:65. Available from: [Link]

  • 4-{[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}. PMC. Available from: [Link]

  • (PDF) DMSO‐Free Solvent Strategy for Stable and Efficient Methylammonium‐Free Sn–Pb Alloyed Perovskite Solar Cells. ResearchGate. 2023 Mar 22. Available from: [Link]

  • 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole. MDPI. 2019 Jul 19. Available from: [Link]

Sources

Removing regioisomer byproducts from pyrazole amine mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Regioisomer Byproducts from Pyrazole Amine Mixtures

Welcome to the Advanced Purification Support Center. This guide addresses the persistent challenge of separating 1,3- and 1,5-substituted pyrazole isomers (and their N-alkylated derivatives). These isomers often possess nearly identical polarities and boiling points, rendering standard flash chromatography ineffective.

Part 1: The Diagnostic Decision Matrix

Before selecting a purification method, you must characterize the scale and nature of your mixture.[1] Use the following logic flow to determine the most efficient protocol.

Purification_Decision_Tree Start START: Crude Pyrazole Mixture Scale_Check Check Scale Start->Scale_Check Small_Scale < 500 mg (Analytical/Lead Gen) Scale_Check->Small_Scale Large_Scale > 10 g (Process/Scale-up) Scale_Check->Large_Scale TLC_Check TLC Analysis (Check Delta Rf) Small_Scale->TLC_Check State_Check Physical State Large_Scale->State_Check Good_Sep Delta Rf > 0.15 TLC_Check->Good_Sep Easy Separation Poor_Sep Delta Rf < 0.1 TLC_Check->Poor_Sep Co-elution Standard_Flash Standard Flash (Silica + EtOAc/Hex) Good_Sep->Standard_Flash pH_Mod pH-Modified Chromatography (Exploit pKa Differences) Poor_Sep->pH_Mod Solid Solid/Semi-solid State_Check->Solid Oil Oily Residue State_Check->Oil Recryst Thermodynamic Recrystallization Solid->Recryst Salt_Screen Salt Formation Screen (HCl, Oxalic, Nitrate) Oil->Salt_Screen Salt_Screen->Recryst Induce Solid

Figure 1: Decision matrix for selecting between chromatographic and thermodynamic purification methods based on scale and physical state.

Part 2: Chromatographic Solutions (The "Quick Fix")

Problem: 1,3- and 1,5-isomers often co-elute on neutral silica because their dipole moments are similar. Solution: Exploit the pKa difference of the pyrazole nitrogen. The steric environment of the 1,5-isomer often lowers the basicity of the pyridine-like nitrogen compared to the 1,3-isomer.

Protocol A: pH-Modified Silica Chromatography

Best for: 100 mg – 5 g scale where isomers are oils.

  • Stationary Phase Preparation:

    • Slurry silica gel in Hexane containing 1% Triethylamine (TEA) .

    • Why? This deactivates acidic silanol sites, preventing "tailing" and sharpening the peaks of basic amines.

  • Elution Gradient:

    • Run a gradient of Hexane -> EtOAc (with constant 1% TEA).

    • Observation: The less basic isomer (often the sterically hindered 1,5-isomer) will elute first as it interacts less with the silica surface.

Protocol B: Reverse Phase (C18) with pH Control

Best for: Polar pyrazoles that streak on normal phase.

ParameterConditionMechanism
Column C18 (ODS)Hydrophobic interaction separates based on effective surface area.
Modifier (Acidic) 0.1% TFA or Formic AcidProtonates both isomers. Separation relies on hydrophobicity differences of the cations.
Modifier (Basic) 10 mM Ammonium Bicarbonate (pH 10)Keeps pyrazoles neutral (free base). Maximizes hydrophobic interaction differences.

Validation Step: Always check fractions by 1H-NMR. The C5-H (or C3-H) proton signal is distinct.

  • 1,3-isomer: Proton is often further downfield (deshielded).

  • 1,5-isomer: Proton is often upfield due to shielding from the N-substituent.

Part 3: Crystallization & Salt Formation (The "Scalable Fix")

Problem: Chromatography is expensive at >100g scale. Solution: Convert the mixture into salts. The crystal lattice energy of the 1,3-isomer salt usually differs significantly from the 1,5-isomer salt due to packing efficiency.

Protocol C: Selective Salt Crystallization

Target: Purifying the thermodynamically stable 1,3-isomer.

  • Dissolution: Dissolve the crude mixture (oil or solid) in a minimal amount of Ethanol or Isopropanol (5 mL/g).

  • Acid Addition:

    • Add 1.05 equivalents of HCl (using 4M HCl in Dioxane or concentrated aqueous HCl).

    • Note: Exothermic reaction. Cool in an ice bath.

  • Induction:

    • Stir at room temperature for 1 hour.

    • If no solid forms, add Diethyl Ether or MTBE dropwise until turbidity persists.

  • Thermodynamic Aging:

    • Heat the suspension to reflux (dissolving most solids) and allow it to cool slowly to room temperature over 4 hours.

    • Mechanism:[2] This "Ostwald Ripening" allows the more stable crystal form (usually the 1,3-isomer salt) to grow at the expense of the less stable 1,5-isomer.

  • Filtration:

    • Filter the solid.[1][3] The filter cake is usually enriched in the 1,3-isomer . The filtrate contains the 1,5-isomer .

Visualizing the Mechanism:

Salt_Resolution_Mechanism Mixture Isomer Mixture (Free Base) Protonation Add HCl (Protonation) Mixture->Protonation Equilibrium Solution Equilibrium [1,3-H]+ vs [1,5-H]+ Protonation->Equilibrium Lattice Crystal Lattice Formation Equilibrium->Lattice Cooling Precipitate Solid: 1,3-Isomer (High Lattice Energy) Lattice->Precipitate Preferred Packing MotherLiquor Filtrate: 1,5-Isomer (remains in solution) Lattice->MotherLiquor

Figure 2: Kinetic vs. Thermodynamic control in salt resolution. The 1,3-isomer usually forms a more stable crystal lattice due to less steric strain.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why do my isomers co-elute even with a shallow gradient? A: Isomers with identical functional groups often have identical "interaction points" with silica.

  • Fix: Change the selectivity , not just the strength. Switch solvents entirely (e.g., from Hexane/EtOAc to DCM/MeOH) or use a "pi-active" stationary phase like Phenyl-Hexyl for HPLC, which interacts differently with the aromatic systems of the two isomers.

Q2: I tried crystallization, but I got an oil. What now? A: This is the "Oiling Out" phenomenon.

  • Cause: The solvent system is too polar, or the concentration is too high.

  • Fix: Re-dissolve the oil in the hot solvent. Add a "seed crystal" of the pure isomer (if available). If not, scratch the glass side of the flask to induce nucleation. Alternatively, switch the counter-ion (try Oxalic acid or Nitric acid instead of HCl).

Q3: Can I prevent the 1,5-isomer from forming in the first place? A: Sometimes. The 1,5-isomer is often the "kinetic" product, while the 1,3-isomer is "thermodynamic."

  • Synthetic Tip: If synthesizing from hydrazine and a 1,3-diketone, using a protic solvent (Ethanol) often favors the 1,3-isomer. Using aprotic solvents or lower temperatures might trap the reaction at the 1,5-stage. Regioselective catalysts (like Lewis acids) can also direct the hydrazine attack.

References
  • Fustero, S., et al. (2011). "Regioselective Synthesis of Pyrazoles and Isoxazoles." Chemical Reviews, 111(11), 6984–7034.

  • BenchChem Technical Support. (2025). "Purification of Methyl Pyrazole Isomers: Troubleshooting & Optimization."

  • Elguero, J. (2000). "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II. (General reference for pKa and tautomerism properties).
  • Liang, C., et al. (2021).[4] "Recent Advances in the Synthesis of Pyrazoles." Molecules, 26(5).

Sources

Minimizing side reactions in the synthesis of fluorinated phenyl pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Minimizing Side Reactions & Optimizing Regioselectivity Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of fluorinated phenyl pyrazoles—critical scaffolds in agrochemicals (e.g., Fipronil) and pharmaceuticals (e.g., Celecoxib)—presents unique challenges compared to non-fluorinated analogs. The strong electron-withdrawing nature of the fluorine/trifluoromethyl group alters the electrophilicity of 1,3-dicarbonyl precursors and the nucleophilicity of aryl hydrazines.

This guide addresses the three most common failure modes: Regioisomeric mixtures , Incomplete cyclization (stable hydrates) , and Defluorination/Decomposition .

Module 1: Troubleshooting Regioselectivity

User Query: "I am obtaining a 60:40 mixture of 1,3- and 1,5-isomers. How do I lock the regiochemistry?"

The Mechanism of Failure

In the condensation of an aryl hydrazine with a fluorinated 1,3-dicarbonyl (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione), there are two electrophilic sites. The regiochemical outcome is dictated by the initial nucleophilic attack of the terminal hydrazine nitrogen (


) on one of the carbonyls.
  • Electronic Factor: The

    
     group renders the adjacent carbonyl highly electrophilic.
    
  • Steric/Solvation Factor: The

    
     group is bulky and solvated differently than alkyl/aryl groups.
    
  • The Trap: In standard protic solvents (EtOH), the reaction is often under thermodynamic control, leading to mixtures.

Optimization Protocol: Solvent & pH Tuning
VariableRecommendationMechanistic Rationale
Solvent HFIP (Hexafluoroisopropanol) or TFE Fluorinated alcohols are strong hydrogen-bond donors (HBD). They coordinate with the carbonyl oxygens, enhancing electrophilicity differentiation and stabilizing specific transition states, often favoring the 5-isomer [1, 4].
pH Control HCl (1-2 eq) vs. AcOH Strong acid (HCl) protonates the hydrazine, reducing its nucleophilicity and making the reaction more sensitive to steric differentiation. Weak acids (AcOH) often lead to faster, less selective kinetic products.
Temperature Reflux Fluorinated intermediates (hydroxy-pyrazolines) are stable; high thermal energy is required to force dehydration and equilibration to the thermodynamic isomer.
Workflow: Regioselectivity Decision Tree

Regioselectivity Start Start: Isomer Mixture Detected CheckSolvent Current Solvent? Start->CheckSolvent Ethanol Ethanol/Methanol CheckSolvent->Ethanol Yes HFIP HFIP/TFE CheckSolvent->HFIP Yes Action1 Switch to HFIP (Enhances H-bonding) Ethanol->Action1 CheckSubstrate Substrate Type? HFIP->CheckSubstrate Diketo 1,3-Diketone CheckSubstrate->Diketo High Mixture Enaminone Enaminone CheckSubstrate->Enaminone Regio-leakage Action3 Optimize Acid Catalyst (HCl for steric control) Diketo->Action3 Action2 Use Enaminone Route (Locks one site) Enaminone->Action2

Caption: Decision matrix for correcting regiochemical drift in pyrazole synthesis.

Module 2: The "Stable Hydrate" Trap

User Query: "My mass spec shows the product mass +18, and the NMR shows an OH peak. The ring won't close."

The Science

Unlike non-fluorinated analogs,


-containing 1,3-dicarbonyls form exceptionally stable 5-hydroxy-5-trifluoromethylpyrazolines  (gem-diol effect). The strong electron-withdrawing 

group destabilizes the carbocation intermediate required for the dehydration step (elimination of water to aromatize).
Corrective Protocol

Do not attempt to push the reaction simply by adding more base, which can degrade the fluorinated group.

  • Isolate the Intermediate: If the hydroxy-pyrazoline precipitates, filter it.

  • Acid-Catalyzed Dehydration:

    • Dissolve the intermediate in Glacial Acetic Acid or TFA .

    • Add Conc.

      
        (catalytic amount, 5 mol%).
      
    • Reflux for 2–4 hours.

    • Why? You must protonate the hydroxyl group (

      
      ) to make it a good leaving group, overcoming the 
      
      
      
      stabilization [4].

Module 3: Defluorination & Decomposition

User Query: "My yield is low, and I see fluoride ions in the waste stream. The


 group is degrading."
Mechanism of Side Reaction

The pyrazole ring, once formed, is electron-deficient. If the phenyl ring also has electron-withdrawing groups (common in drug scaffolds), the system becomes susceptible to:

  • Haloform-type cleavage: Under basic conditions, the

    
     group can be hydrolyzed.
    
  • 
    :  Nucleophilic attack on the fluorinated phenyl ring by the hydrazine or solvent.
    
Prevention Strategy
ParameterLimitReason
Base Strength Avoid alkoxides (

,

)
Strong bases trigger haloform cleavage of the

-ketone precursor before cyclization. Use Acetate or Pyridine .
Hydrazine Stoichiometry Max 1.1 equivalentsExcess hydrazine acts as a nucleophile, attacking the fluoro-phenyl ring (

) or the

group.
Temperature

(initially)
Minimize thermal energy available for C-F bond activation until the ring is closed.

Module 4: Experimental Protocol (Best Practice)

Objective: Synthesis of 1-(4-chlorophenyl)-3-(trifluoromethyl)pyrazole (Regioselective).

  • Preparation: In a round-bottom flask, dissolve 4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione (1.0 eq) in HFIP (0.5 M concentration). Note: HFIP is chosen to direct regioselectivity [4].

  • Addition: Add 4-chlorophenylhydrazine hydrochloride (1.05 eq).

  • Catalysis: Add catalytic concentrated HCl (2 drops per mmol).

  • Reaction: Stir at room temperature for 1 hour, then reflux for 4 hours.

    • Checkpoint: Check LCMS. If [M+18] is present (hydrate), extend reflux or add excess TFA.

  • Workup: Evaporate HFIP (recoverable). Redissolve residue in EtOAc, wash with

    
     (remove acid) and Brine.
    
  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to separate trace regioisomers.

Visualizing the Pathway

ReactionPathway Reagents Aryl Hydrazine + CF3-Diketone Intermed Intermediate: 5-Hydroxy-Pyrazoline Reagents->Intermed Condensation PathA Path A: Dehydration (Acid/Heat) Intermed->PathA Preferred PathB Path B: Base/Nucleophile Attack Intermed->PathB Avoid (Basic pH) Product Target: CF3-Pyrazole PathA->Product SideProd Side Products: Defluorinated / SNAr PathB->SideProd

Caption: Reaction pathway showing the critical divergence between successful dehydration and side reactions.

References

  • Edilova, Y. O., et al. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning."[1] Int. J. Mol.[1][2] Sci., 2025.[1][2][3][4][5] Link

  • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." J. Org. Chem., 2008. Link

  • Knorr, L. "Einwirkung von Acetessigester auf Phenylhydrazin." Ber. Dtsch. Chem. Ges., 1883.[5] Link

  • Aggarwal, R., et al. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein J. Org. Chem., 2011. Link

Sources

Technical Support Center: Purification of 4-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2]

User Query: "I am struggling to purify 4-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-3-amine. I see streaking on silica, persistent yellow coloration, and difficulty removing hydrazine residues."

Technical Assessment: This molecule presents a "perfect storm" of purification challenges due to its amphoteric nature (basic amine + acidic pyrazole NH) and the lipophilic fluorinated aryl group.[1][2] The primary failure modes in purification are silica interactions (causing yield loss/streaking) and oxidative instability of the exocyclic amine.[2]

PropertyDescriptionImplication for Purification
Structure 3-amino-pyrazole core with 2,4-difluorophenyl at C4.Amphoteric; acts as both H-bond donor and acceptor.[1]
pKa (Approx) ~3.5 (N-protonation) / ~13.5 (NH-deprotonation).[1][2]Soluble in dilute aqueous acid and strong aqueous base.[1][2]
Solubility Moderate in MeOH, DMSO, EtOAc; Poor in Water, Hexanes.[1]"Oiling out" is a common risk during crystallization.[1][3]
Key Impurities Hydrazine (genotoxic), Azines (colored), Regioisomers.[1][2]Requires specific chemical washes, not just chromatography.[1][2]

Diagnostic Triage: What is your Crude telling you?

Before starting a protocol, match your observation to the likely root cause.[1][2]

ObservationProbable CauseRecommended Action
Sticky/Tarry Crude Residual solvent or oligomerization of byproducts.Perform Acid-Base Swing (Protocol A) to remove non-basic tars.[1][2]
Persistent Yellow/Orange Oxidation of amine (azo/nitroso formation) or azine impurities.[1][2]Recrystallize with charcoal treatment (Protocol B).[1]
Streaking on TLC/Column Interaction of basic amine with acidic silanols.[1][2]Use Amine-Modified Silica (Protocol C).[1][2]
H-NMR: Broad peaks > 10 ppm Hydrazine contamination or rapid tautomeric exchange.[1]Perform CuSO4 Wash or extended drying.[1]

Core Purification Protocols

Protocol A: The "Acid-Base Swing" (High Throughput / Bulk Cleanup)

Best for: Removing non-basic impurities (starting nitriles) and highly lipophilic tars.[2]

The Logic: The aminopyrazole is basic enough to protonate in dilute HCl, becoming water-soluble. Neutral impurities remain in the organic layer.[1]

Step-by-Step:

  • Dissolution: Dissolve crude solid in EtOAc (10 volumes).

  • Extraction: Add 1N HCl (5 volumes). Shake vigorously. The product moves to the Aqueous Phase .

    • Checkpoint: If solids persist, filter them; they are likely bis-pyrazole byproducts.

  • Wash: Wash the aqueous acidic layer 2x with EtOAc (removes non-basic organic impurities).[1][2]

  • Precipitation: Cool the aqueous layer to 0-5°C. Slowly adjust pH to ~9-10 using 4N NaOH or NH₄OH.

  • Isolation: The product should precipitate as a white/off-white solid.[1][2] Filter and wash with cold water.[1][2]

Protocol B: Recrystallization (Polymorph Control)

Best for: Final polishing and removing trace hydrazine.[1][2]

The Logic: The 2,4-difluorophenyl group adds significant lipophilicity, making water a poor solvent and alcohols good solvents. We need a "solvent/anti-solvent" system.[1][2]

  • System 1 (Standard): Ethanol / Water.[1][4]

    • Dissolve in boiling Ethanol. Add hot water until turbid. Cool slowly.

  • System 2 (For stubborn color): Toluene / Heptane.[1][2]

    • Dissolve in minimum boiling Toluene. Add activated charcoal (5 wt%). Filter hot over Celite. Add Heptane to the filtrate until cloudy.

Protocol C: Chromatography Troubleshooting

Best for: Isolating specific isomers or small scale purity.[1][2]

Issue: Standard silica is acidic (


).[1][2] The basic aminopyrazole (

) interacts strongly, causing peak tailing and irreversible adsorption.[1][2]

The Fix: Deactivate the silica surface.[2]

  • Mobile Phase: DCM : MeOH : NH₄OH (95 : 4.5 : 0.[1][2]5) or DCM : MeOH : Triethylamine (98 : 1 : 1).[2]

  • Note: Do not use Acetone; it can form Schiff bases with the primary amine.[1][2]

Visual Workflows

Figure 1: Purification Decision Tree

Caption: Logical flow for selecting the correct purification method based on impurity profile.

PurificationLogic Start Crude Material Analysis IsSolid Is it a solid? Start->IsSolid IsOil Is it an oil/gum? Start->IsOil Hydrazine Hydrazine Detected? IsSolid->Hydrazine AcidBase Protocol A: Acid-Base Extraction IsOil->AcidBase Remove Tars Color Deep Coloration? Hydrazine->Color No CuWash Pre-treatment: CuSO4 Aqueous Wash Hydrazine->CuWash Yes Recryst Protocol B: Recrystallization (EtOH/H2O) Color->Recryst Yes (Charcoal) Column Protocol C: Amine-Modified Silica Color->Column No (High Purity req) AcidBase->Recryst Final Polish CuWash->AcidBase

[1][2][5][6][7]

Frequently Asked Questions (FAQs)

Q1: Why does my product turn pink/red upon standing?

  • A: Primary aromatic amines are prone to air oxidation, forming azo-linkages or quinoid species.[1]

  • Fix: Store the solid under Nitrogen/Argon at -20°C. During workup, add a pinch of Sodium Metabisulfite (

    
    ) to aqueous washes as an antioxidant.
    

Q2: I cannot get rid of Hydrazine (peaks at 4-5 ppm broad).

  • A: Hydrazine "sticks" to pyrazoles via H-bonding.[1]

  • Fix: Use the Azeotropic Distillation method.[1][2] Dissolve crude in Toluene or Xylene and rotary evaporate to dryness 2-3 times.[1] The hydrazine-toluene azeotrope helps pull it off. Alternatively, wash the organic extract with 5% aqueous

    
     (turns blue upon complexing hydrazine) followed by filtration.[1]
    

Q3: Can I use Acetone for recrystallization?

  • A: NO. Primary amines react with acetone to form imines (Schiff bases).[2] This will introduce a new impurity (

    
    ) that is difficult to separate.[2] Stick to alcohols (MeOH, EtOH) or esters (EtOAc).[1][2]
    

Q4: The melting point is lower than reported literature.

  • A: This often indicates the presence of the Regioisomer or Tautomer .[2] While 1H-pyrazoles equilibrate, if you used a substituted hydrazine (e.g., methylhydrazine) during synthesis, you might have the 1-methyl-3-amino vs 1-methyl-5-amino isomers fixed. If your synthesis was

    
     (using hydrazine hydrate), the "low melting point" is usually trapped solvent or water.[1][2] Dry at 50°C under high vacuum for 24h.
    

Analytical Validation (HPLC)[1][5][7][8]

To confirm purity, use an acidic mobile phase to prevent peak tailing.[2]

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV 254 nm (Aromatic) and 220 nm (Amide/Amine).[1][2]

  • Expected Retention: The 2,4-difluorophenyl group will push retention later than unsubstituted phenyl analogs.[1]

References

  • Synthesis of 5-aminopyrazoles: Fustero, S., et al. "Improved Regioselective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles." Journal of Organic Chemistry, 2008.[2]

  • Hydrazine Removal Strategies: "Removal of Genotoxic Impurities in Pharmaceutical Development." Organic Process Research & Development, 2013.[1][2]

  • Purification of Amphoteric Heterocycles: "Practical Guide to the Purification of Weakly Basic Heterocycles." Sigma-Aldrich Technical Bulletin, AL-143.
  • pKa and Tautomerism of Aminopyrazoles: Elguero, J., et al.[1][2] "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Vol 76, 2000.[1]

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 4-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and development, the precise three-dimensional atomic arrangement of a molecule is not merely academic; it is the foundational blueprint for understanding its biological activity, guiding lead optimization, and ensuring intellectual property. The target of our current investigation, 4-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-3-amine, is a novel pyrazole derivative. Pyrazole scaffolds are prevalent in a multitude of marketed drugs and compounds of biological interest, making the structural characterization of this new analogue a critical endeavor.

A comprehensive search of crystallographic databases reveals that the definitive crystal structure of this compound has not yet been publicly reported. This guide, therefore, serves as a forward-looking manual, providing a detailed, field-proven protocol for its determination using the gold-standard method of Single-Crystal X-ray Diffraction (SCXRD). Furthermore, we will objectively compare this primary technique with powerful complementary and alternative methodologies—NMR Crystallography and Computational Crystal Structure Prediction (CSP)—to provide a holistic perspective on modern structural elucidation.

Part 1: The Definitive Method: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD stands as the unequivocal method for determining the three-dimensional structure of small molecules, provided a suitable single crystal can be obtained.[1][2] It offers an unparalleled level of precision in measuring molecular dimensions, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's behavior in a solid state and for modeling its interaction with biological targets.[3]

Experimental Causality: The "Why" Behind the Protocol

The journey from a synthesized powder to a refined crystal structure is one of meticulous control. Each step is designed to overcome specific physical barriers to achieve a single, perfectly ordered crystalline lattice suitable for diffraction.

dot

scxrd_workflow cluster_synthesis Material Preparation cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis & Purification characterization Purity Confirmation (NMR, LC-MS) synthesis->characterization ≥99% purity screening Solvent Screening characterization->screening growth Controlled Evaporation or Slow Cooling screening->growth Identify suitable solvent system harvest Crystal Harvesting growth->harvest Visually inspect for single, defect-free crystals mount Crystal Mounting & Cryo-cooling harvest->mount diffraction X-ray Diffraction (Data Collection) mount->diffraction Protect from decay integration Data Integration & Reduction diffraction->integration Generate reflection intensities solution Structure Solution (e.g., Direct Methods) integration->solution refinement Full-Matrix Least-Squares Refinement solution->refinement Build initial atomic model validation Structure Validation (e.g., CheckCIF) refinement->validation Optimize geometry & thermal parameters final_structure Final Structure (CIF file) validation->final_structure Deposit to CCDC

Caption: Workflow for Single-Crystal X-ray Diffraction (SCXRD).

Detailed Experimental Protocol: SCXRD of the Target Compound
  • Synthesis and Purification:

    • The target compound, this compound, would first be synthesized following an appropriate synthetic route, likely involving the condensation of a hydrazine with a β-keto-nitrile or a similar precursor.

    • Causality: Absolute purity (>99%) is paramount. Impurities can inhibit crystallization or become incorporated into the lattice, leading to disorder and poor diffraction quality. Purification via column chromatography followed by recrystallization is standard. Purity is confirmed by ¹H NMR, ¹³C NMR, and LC-MS.

  • Crystal Growth:

    • Solvent Screening: A broad screening of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, acetone, and binary mixtures) is performed in small vials. The goal is to find a solvent or solvent system in which the compound has moderate solubility.

    • Method: Slow evaporation is the simplest method. A saturated solution is left loosely covered to allow the solvent to evaporate over several days. Alternatively, slow cooling of a hot, saturated solution or vapor diffusion (where a poor solvent diffuses into a solution of the compound in a good solvent) are powerful techniques.

    • Causality: Crystal growth is a thermodynamically controlled process. Slow changes in conditions (concentration or temperature) allow molecules to deposit onto a growing lattice in the most stable, ordered arrangement, minimizing defects and yielding a single, high-quality crystal.

  • Data Collection:

    • A suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible fractures) is selected under a microscope.

    • It is mounted on a goniometer head, often in a cryo-stream of nitrogen gas (e.g., at 100 K).

    • Causality: Cryo-cooling minimizes atomic thermal vibrations, which sharpens diffraction spots and results in higher-quality data.[3] It also protects sensitive samples from potential damage by the X-ray beam.

    • The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation), and a series of diffraction images are collected as the crystal is rotated.[2]

  • Structure Solution and Refinement:

    • The collected diffraction intensities are integrated and corrected for experimental factors.

    • Initial atomic positions are determined using direct methods or Patterson methods to solve the "phase problem."

    • The resulting structural model is refined using full-matrix least-squares methods, which optimize the atomic coordinates, and thermal displacement parameters to best fit the experimental data.

    • Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions. The final structure is validated using software tools to ensure its chemical and geometric sensibility.

Anticipated Crystallographic Data

While the exact data is unknown, we can anticipate a set of parameters typical for related pyrazole structures. This data would be summarized in a crystallographic information file (CIF).

ParameterAnticipated Value/InformationSignificance
Chemical FormulaC₁₀H₈F₂N₃Confirms the elemental composition of the crystal unit.
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space Groupe.g., P2₁/c or Pca2₁Defines the specific symmetry operations within the unit cell.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit of the crystal lattice.
Z (Formula units/cell)2, 4, or 8The number of molecules contained within one unit cell.
R-factor (R1)< 0.05 (for I > 2σ(I))A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Bond Lengths & Anglese.g., C-N, C-F, N-H (Å); Torsion angles (°)Provides the precise molecular geometry, confirming connectivity and conformation.
Hydrogen Bonding NetworkDonor-Acceptor distances (e.g., N-H···N)Details the key intermolecular interactions that stabilize the crystal packing.

Part 2: A Comparative Analysis of Alternative & Complementary Methods

While SCXRD is definitive, it is not always feasible. Obtaining high-quality single crystals can be a significant bottleneck. In such cases, or to gain complementary information, other techniques are invaluable.

Method 2: NMR Crystallography

NMR crystallography uses primarily solid-state NMR (ssNMR) spectroscopy, often combined with computational modeling, to derive structural information.[4] It is particularly powerful for microcrystalline powders that are not suitable for SCXRD, or for studying polymorphism and disordered systems.[4][5]

dot

nmr_cryst_workflow cluster_sample Sample Preparation cluster_nmr ssNMR Data Acquisition cluster_compute Computational Analysis cluster_refine Structure Refinement sample_prep Prepare Microcrystalline Powder Sample cp_mas 1D ¹³C, ¹⁵N CP/MAS sample_prep->cp_mas hetcor 2D HETCOR (¹H-¹³C, ¹H-¹⁵N) cp_mas->hetcor Assign resonances homcor 2D ¹H-¹H DQ-SQ MAS hetcor->homcor Probe proximities csp Generate Candidate Structures (CSP) dft DFT Geometry Optimization csp->dft gipaw GIPAW Calculation of NMR Parameters dft->gipaw comparison Compare Experimental & Calculated Shifts gipaw->comparison refinement Refine Structure using NMR Restraints comparison->refinement validation Cross-validation refinement->validation final_structure Final Structure Model validation->final_structure Refined Structure

Caption: Workflow for NMR Crystallography.

Key Principles & Protocol:

  • Data Acquisition: The powdered sample is packed into a rotor and spun at high speeds at the "magic angle" (MAS) to average out anisotropic interactions and achieve high-resolution spectra. Experiments like ¹H- ¹³C and ¹H- ¹⁵N HETCOR are used to measure through-space connectivities.

  • Probing Interactions: The sensitivity of ¹H chemical shifts to the local environment makes ssNMR an exceptional tool for probing hydrogen bonds.[6] 2D ¹H-¹H correlation experiments can identify protons that are close in space, providing crucial information about intermolecular packing.

  • Computational Synergy: The power of NMR crystallography is fully realized when experimental data is combined with quantum chemistry calculations.[6] A set of candidate structures (perhaps from CSP) can be generated, and their NMR parameters (chemical shifts) are calculated using the Gauge-Including Projector Augmented Wave (GIPAW) method. The structure whose calculated shifts best match the experimental data is identified as the correct one.[7]

Method 3: Crystal Structure Prediction (CSP)

CSP is a computational technique that aims to predict the crystal structure of a molecule based solely on its chemical diagram.[8] It has become a vital tool in pharmaceutical development for identifying potential polymorphs—different crystal structures of the same molecule—which can have dramatically different physical properties.

dot

csp_workflow cluster_input Input cluster_search Structure Generation cluster_ranking Energy Ranking & Refinement cluster_output Output mol_structure 2D Chemical Diagram or 3D Conformer conformer_search Conformational Search mol_structure->conformer_search packing_search Crystal Packing Search (e.g., Evolutionary Algorithm) conformer_search->packing_search force_field Initial Ranking (Force Field) dft_opt DFT Optimization & Re-ranking force_field->dft_opt Top candidates free_energy Free Energy Calculation (Phonon/MD) dft_opt->free_energy Lowest energy structures energy_landscape Crystal Energy Landscape free_energy->energy_landscape comparison Compare with Experimental Data (PXRD) energy_landscape->comparison final_prediction Predicted Polymorphs comparison->final_prediction Validated Predictions

Caption: Workflow for Crystal Structure Prediction (CSP).

Key Principles & Protocol:

  • Search Phase: The process begins by generating thousands to millions of plausible crystal packing arrangements for the molecule in various common space groups using algorithms like simulated annealing or evolutionary algorithms.[8]

  • Ranking Phase: These generated structures are then ranked based on their calculated lattice energy. This is typically a hierarchical process, starting with computationally inexpensive force fields to filter the vast number of structures, followed by more accurate but costly Density Functional Theory (DFT) calculations on the most promising low-energy candidates.[9][10]

  • Validation: The final output is a crystal energy landscape showing the predicted polymorphs ranked by stability. These predictions can then be compared with experimental data, such as a powder X-ray diffraction (PXRD) pattern, to validate the results.[11]

Part 3: Head-to-Head Comparison

The choice of method depends on the specific research question, the nature of the sample, and available resources.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)NMR CrystallographyCrystal Structure Prediction (CSP)
Primary Output Unambiguous 3D atomic structure with high precision.[1]3D structure model, often refined against calculations; excellent for H-bonding.[6]A ranked list of plausible crystal structures (polymorphs).[9]
Sample Requirement Single, high-quality crystal (typically >50 µm).[12]Microcrystalline powder; amorphous solids also possible.[4]None (purely computational).
Key Advantage "Gold standard" for accuracy and detail; provides definitive proof of structure.Does not require single crystals; highly sensitive to local environment & dynamics.[13]Predictive power for polymorphs; guides experimental screening.[10]
Key Limitation Absolute requirement for a suitable single crystal, which can be a major hurdle.Lower resolution than SCXRD; structure solution often relies on computational input.[14]Computationally intensive; accuracy depends on the energy models used; requires experimental validation.[11]
Use Case for Target Primary Goal: Definitive structure determination for publication, patents, and SAR.Problem Solving: If single crystals cannot be grown; to confirm H-bonding details.Risk Assessment: To predict if other, more stable polymorphs might exist that could complicate development.

Conclusion and Recommendation

For the definitive structural elucidation of This compound , the primary and most authoritative approach is Single-Crystal X-ray Diffraction . The initial research effort should be squarely focused on obtaining diffraction-quality single crystals. The resulting structure will provide the highest level of accuracy for molecular geometry and intermolecular packing, which is invaluable for drug design and development.

Should crystal growth prove intractable, NMR Crystallography presents a powerful alternative for resolving the structure from a microcrystalline powder. Its ability to probe proton positions and hydrogen bonding is a significant advantage.

Concurrently, performing a Crystal Structure Prediction study is a highly recommended and prudent strategy. It can provide a theoretical landscape of potential polymorphs, guiding the experimental crystallization efforts and, crucially, identifying potential risks of late-appearing, more stable forms down the line.

By integrating these methods, researchers can approach the structural characterization of this novel pyrazole with a robust, multi-faceted strategy that maximizes the chances of success and provides the deepest possible insight into its solid-state properties.

References

  • Organic NMR crystallography: enabling progress for applications to pharmaceuticals and plant cell walls. (2024). RSC Publishing. [Link]

  • Nuclear magnetic resonance crystallography. Wikipedia. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. [Link]

  • Crystal structure prediction. Wikipedia. [Link]

  • Small molecule X-ray crystallography. The University of Queensland. [Link]

  • NMR crystallography of molecular organics. (2020). PubMed. [Link]

  • Comparison of NMR and X-ray crystallography. Budapest University of Technology and Economics. [Link]

  • NMR crystallography: structure and properties of materials from solid-state nuclear magnetic resonance observables. (2017). IUCr Journals. [Link]

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. Elsevier. [Link]

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Sygnature Discovery. [Link]

  • Prediction of small molecule crystal structures. (2025). ResearchGate. [Link]

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd.. [Link]

  • Crystal structure prediction. University of Southampton. [Link]

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Sygnature Discovery. [Link]

  • Single Crystal X-Ray Structure Determination. (2025). Improved Pharma. [Link]

  • Crystal structure prediction workflow for small molecule drug formulation. (2024). Schrödinger. [Link]

  • A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development with Large Scale Validation and Prospective Studies. ChemRxiv. [Link]

  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University. [Link]

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A Comparative Guide to Reference Standards for the Quantification of 4-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The Critical Role of Reference Standards in Analytical Quantification

In pharmaceutical quality control, the use of reference standards is mandatory for relative analytical techniques such as High-Performance Liquid Chromatography (HPLC). These standards provide a benchmark against which the analyte in a sample is measured, ensuring the accuracy and traceability of the results. The International Council for Harmonisation (ICH) Q7 guideline defines a primary reference standard as a substance shown to be authentic and of high purity through a comprehensive set of analytical tests.

Physicochemical Properties of 4-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-3-amine

A thorough understanding of the analyte's properties is crucial for developing appropriate analytical methods. While specific experimental data for this compound is not widely published, its structure suggests the following characteristics:

PropertyPredicted Value/Characteristic
Molecular Formula C₁₀H₉F₂N₃
Molecular Weight 209.20 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO. Aqueous solubility is likely to be low.
UV Absorbance The pyrazole and difluorophenyl rings suggest UV absorbance, making UV-based detection in HPLC a viable option.

Comparative Analysis of Reference Standard Approaches

Two primary strategies for establishing a reference standard for the quantification of this compound are presented below.

FeatureIn-House Primary Reference StandardWorking Standard Calibrated Against a Related Certified Reference Material (CRM)
Material Origin Synthesized and purified in-house.Synthesized in-house and calibrated against a commercially available, certified reference material of a related compound (e.g., 3-Aminopyrazole).
Purity & Characterization Extensively characterized using orthogonal analytical techniques (NMR, MS, HPLC, elemental analysis, etc.) to establish identity and assign a purity value.Purity is determined relative to the primary CRM. Characterization is focused on confirming identity and assessing homogeneity.
Traceability Traceable to fundamental units of measurement through rigorous characterization.Traceable to the primary CRM.
Cost High initial cost due to synthesis, purification, and extensive characterization.Lower initial cost as the need for comprehensive characterization is reduced.
Time Investment Significant time investment for synthesis, purification, and multi-faceted analytical work.Less time-consuming as it leverages an existing, well-characterized CRM.
Regulatory Acceptance Generally well-accepted by regulatory agencies when properly executed and documented.[1]May require justification for the choice of the related CRM and demonstration of its suitability for calibrating the working standard.
Best For Establishing a definitive standard for long-term use, especially when a commercial standard is unavailable.Routine analysis where a primary standard is not required for every experiment, and a suitable related CRM is available.

In-House Primary Reference Standard: Synthesis and Qualification

The establishment of an in-house primary reference standard is a meticulous process that ensures the highest level of confidence in analytical measurements.

Proposed Synthesis of this compound

A plausible synthetic route can be adapted from established methods for pyrazole synthesis.[2]

A 2-(2,4-difluorophenyl)acetonitrile D α-(2,4-difluorophenyl)-β-ketonitrile A->D Claisen condensation B Ethyl acetate B->D C Sodium ethoxide F This compound D->F Cyclization E Hydrazine hydrate E->F cluster_0 Qualification Workflow cluster_1 Techniques cluster_2 Methods A Synthesized & Purified Compound B Structural Elucidation A->B C Purity Assessment A->C D Qualified Primary Reference Standard B->D B1 NMR (1H, 13C, 2D) B2 Mass Spectrometry (MS) B3 FTIR C->D C1 HPLC (100% area normalization) C2 Karl Fischer (water content) C3 TGA (residual solvents) C4 Elemental Analysis cluster_0 Calibration Workflow A Certified 3-Aminopyrazole CRM C Validated HPLC Method A->C B In-house Working Standard B->C D Response Comparison C->D E Assigned Potency to Working Standard D->E

Sources

A Comparative Guide to the Analytical Confirmation of 4-(2,4-Difluorophenyl)-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical techniques for the structural confirmation and purity assessment of 4-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-3-amine, a heterocyclic compound representative of scaffolds used in modern drug discovery.[1][2][3] The objective is to equip researchers, scientists, and drug development professionals with the rationale behind selecting orthogonal analytical methods, interpreting the resulting data, and understanding how a combination of techniques provides a self-validating system for compound characterization.

Section 1: Elemental Analysis - The Foundational Verification

Elemental analysis (EA) is a cornerstone technique in chemical synthesis, providing a fundamental assessment of a compound's elemental composition.[4] Its primary role is to confirm that the empirical formula of the synthesized molecule matches the theoretical expectation, thereby offering a crucial, quantitative measure of its purity.[4]

The Principle of Confirmation: Combustion Analysis

Modern elemental analyzers operate on the principle of combustion analysis.[4] A small, precisely weighed sample of the compound is combusted at high temperatures in an excess of oxygen. The resulting gases—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ)—are passed through a series of traps and columns. The nitrogen oxides are reduced to elemental nitrogen (N₂), and the gases are then separated and quantified by a thermal conductivity detector. The masses of the detected gases are used to calculate the mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) in the original sample.[4]

Theoretical Composition of C₁₀H₉F₂N₃

To validate the experimental results, we must first calculate the theoretical elemental composition based on the molecular formula of this compound, which is C₁₀H₉F₂N₃.

  • Molecular Weight: 209.20 g/mol

  • Theoretical Carbon (C): 57.42%

  • Theoretical Hydrogen (H): 4.34%

  • Theoretical Nitrogen (N): 20.09%

Experimental Data & Interpretation

The trustworthiness of elemental analysis data hinges on its proximity to theoretical values. For publication in most scientific journals and for internal validation, an experimental result that falls within ±0.4% of the theoretical value is considered acceptable evidence of purity.[5][6]

Table 1: Comparison of Theoretical and Typical Experimental Elemental Analysis Data

ElementTheoretical Value (%)Typical Found Value (%)Deviation (%)Status
Carbon (C)57.4257.25-0.17Pass
Hydrogen (H)4.344.39+0.05Pass
Nitrogen (N)20.0919.88-0.21Pass

The data presented in Table 1 shows that the typical experimental values are well within the accepted ±0.4% tolerance, providing strong evidence that the synthesized compound has the correct empirical formula and is of high purity.

Detailed Experimental Protocol for CHN Analysis

The following protocol describes a standardized procedure for obtaining elemental analysis data.

  • Instrument Calibration: Calibrate the elemental analyzer using a certified standard of known composition (e.g., acetanilide) to ensure instrument accuracy.

  • Sample Preparation: Accurately weigh 2-3 mg of the dried, homogenous sample of this compound into a tin capsule.

  • Encapsulation: Crimp the tin capsule to ensure no sample is lost and a tight, air-free seal is formed.

  • Analysis: Place the encapsulated sample into the instrument's autosampler. Initiate the combustion sequence. The instrument will automatically drop the sample into the high-temperature furnace.

  • Data Acquisition: The instrument software records the signals from the thermal conductivity detector as the separated gases (N₂, CO₂, H₂O) pass through.

  • Calculation: The software, using the calibration data, calculates the percentage of C, H, and N in the sample. Repeat the analysis two to three times to ensure precision.

Workflow for Elemental Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample (2-3 mg) encap Encapsulate in Tin weigh->encap combust Combustion (~950°C) encap->combust reduce Reduction of NOx to N2 combust->reduce separate Gas Separation (GC) reduce->separate detect Detection (TCD) separate->detect calculate Calculate % Composition detect->calculate compare Compare to Theoretical calculate->compare

Caption: Workflow diagram for CHN combustion analysis.

Section 2: Orthogonal Confirmatory Techniques

While elemental analysis confirms composition, it does not provide information about molecular structure (i.e., the connectivity of atoms). Therefore, orthogonal analytical methods that probe different molecular properties are essential for unambiguous structural elucidation.[1][7] For novel compounds, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) is standard practice.[2][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule.

  • ¹H NMR: Identifies the number of distinct proton environments and their neighboring protons, confirming the hydrogen framework.

  • ¹³C NMR: Determines the number of unique carbon environments.

  • ¹⁹F NMR: Directly observes the fluorine atoms, which is critical for fluorinated compounds like the topic molecule.

Table 2: Expected NMR Data for this compound

NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~7.0-7.4MultipletAromatic protons (C₆H₃F₂)
¹H~5.0Broad SingletAmine protons (NH₂)
¹H~3.5Broad SingletPyrazole N-H
¹H~2.2SingletMethyl protons (CH₃)
¹³C~155-165 (JCF ≈ 250 Hz)DoubletAromatic C-F carbons
¹³C~100-145VariousPyrazole & Aromatic carbons
¹³C~10SingletMethyl carbon
¹⁹F~(-110) to (-115)MultipletAromatic F

Experimental Protocol:

  • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Add a small amount of an internal standard (e.g., TMS) if required.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[9]

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to within 5 parts per million (ppm).[6] This allows for the confident determination of the molecular formula, as very few formulas will match a given high-resolution mass.

Table 3: High-Resolution Mass Spectrometry Data

IonCalculated Exact Mass [M+H]⁺Typical Found Mass [M+H]⁺Deviation (ppm)
C₁₀H₁₀F₂N₃⁺210.0837210.08401.4

Experimental Protocol:

  • Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the sample directly or via liquid chromatography into the mass spectrometer.

  • Use a soft ionization technique, such as Electrospray Ionization (ESI), to generate the protonated parent ion [M+H]⁺.

  • Analyze the ion using a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap.

Workflow for Spectroscopic Analysis

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms HRMS Analysis dissolve Dissolve Sample in Appropriate Solvent acquire_nmr Acquire 1H, 13C, 19F Spectra dissolve->acquire_nmr ionize_ms Ionize Sample (e.g., ESI) dissolve->ionize_ms process_nmr Process Data (FT, Phasing) acquire_nmr->process_nmr analyze_nmr Correlate Peaks to Structure process_nmr->analyze_nmr analyze_ms Measure m/z (e.g., TOF) ionize_ms->analyze_ms confirm_ms Confirm Molecular Formula analyze_ms->confirm_ms

Caption: General workflow for NMR and HRMS structural confirmation.

Section 3: Comparative Analysis & Best Practices

A comprehensive and trustworthy characterization of a novel compound is achieved not by relying on a single technique, but by integrating the data from orthogonal methods. Each technique provides a piece of the puzzle, and their collective agreement constitutes a self-validating system.

TechniqueQuestion AnsweredStrengthsLimitations
Elemental Analysis What is the elemental ratio (empirical formula)? Is it pure?Quantitative, excellent for purity assessment.Provides no structural (connectivity) information.
NMR Spectroscopy What is the atomic connectivity (structural formula)?Unambiguous structure determination.Less sensitive for quantitative purity assessment without standards.
HRMS What is the molecular formula?Extremely high mass accuracy, confirms molecular formula.Does not typically distinguish between isomers.

Expert Insight: The gold standard for confirming a new molecular entity like this compound involves a three-pronged approach:

  • Elemental Analysis: To establish the empirical formula and confirm high purity (C, H, N values ±0.4% of theoretical).

  • HRMS: To confirm the molecular formula via an accurate mass measurement (within 5 ppm).

  • NMR (¹H, ¹³C, ¹⁹F): To elucidate the exact atomic connectivity and unambiguously prove the structure, distinguishing it from any potential isomers.

When the results from all three of these independent analyses converge and are consistent with the proposed structure, a researcher can have the highest degree of confidence in the identity and quality of their material. This rigorous validation is a prerequisite for publication, patent applications, and progression into further biological or preclinical studies.

References

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). MDPI.
  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Deriv
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals.
  • Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. (2025). Indian Journal of Chemistry (IJC).
  • An International Study Evaluating Elemental Analysis. (2026).
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI.
  • Synthesis and Characterization of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). BMC Chemistry.
  • An International Study Evaluating Elemental Analysis. (n.d.).
  • Chapter 6 Elemental Analysis and Biological Characterization. (n.d.).
  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. (n.d.). PerkinElmer.
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. (2023). MDPI.
  • 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. (2009). MDPI.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.